5,6-Dibromopicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHFYQMPUZAWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659339 | |
| Record name | 5,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206679-66-4 | |
| Record name | 5,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,6-Dibromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5,6-Dibromopicolinic acid, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in publicly available literature, this document details a robust two-step approach, commencing with the synthesis of the key intermediate, 5,6-dibromo-2-methylpyridine, followed by its oxidation to the target carboxylic acid.
This guide is intended to provide researchers and professionals in drug development and organic synthesis with the necessary details to reproduce this synthesis. All quantitative data has been summarized in structured tables for clarity, and detailed experimental protocols are provided for each critical step.
Synthetic Strategy Overview
The synthesis of this compound is approached through a two-step sequence. The first step involves the synthesis of the crucial intermediate, 5,6-dibromo-2-methylpyridine, via a Sandmeyer-type reaction. The subsequent step is the oxidation of the methyl group of this intermediate to a carboxylic acid, yielding the final product.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5,6-Dibromo-2-methylpyridine
The initial step focuses on the preparation of the key intermediate, 5,6-dibromo-2-methylpyridine, from 5-bromo-2-amino-6-methylpyridine hydrobromide. This transformation is achieved through a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a bromine atom.[1][2]
Experimental Protocol:
In a well-ventilated fume hood, 5-bromo-2-amino-6-methylpyridine hydrobromide is dissolved in 48% hydrobromic acid. The resulting solution is cooled to a temperature between -1 to 5 °C using an ice-salt bath. To this cooled solution, bromine is added slowly, followed by the dropwise addition of a 40 wt% aqueous solution of sodium nitrite, while maintaining the low temperature.[1] The reaction mixture is stirred for an additional hour at this temperature.
Following the reaction, the mixture is carefully neutralized by the addition of a 50% aqueous sodium hydroxide solution until the pH reaches approximately 13. The temperature is then allowed to rise to 20 °C, and toluene is added to extract the product. The organic phase is separated, washed with a saturated aqueous sodium chloride solution, and the solvent is removed under reduced pressure to yield 5,6-dibromo-2-methylpyridine.[1]
Quantitative Data for Step 1:
| Reagent | Molar Equiv. | Quantity |
| 5-Bromo-2-amino-6-methylpyridine hydrobromide | 1.00 | 84 mol |
| 48% Hydrobromic acid | 11.44 | 162.0 kg |
| Bromine | 3.20 | 43.0 kg |
| 40 wt% Sodium nitrite solution | 4.99 | 28.9 kg |
| 50% Sodium hydroxide solution | - | 120.0 kg |
| Toluene | - | 78.0 kg |
| Product | ||
| 5,6-Dibromo-2-methylpyridine | Yield: 79% | 16.6 kg (in 96.0 kg toluene solution) |
Note: The provided quantities are for a large-scale synthesis and should be scaled down appropriately for laboratory use.[1]
Step 2: Oxidation to this compound
The second and final step is the oxidation of the methyl group of 5,6-dibromo-2-methylpyridine to a carboxylic acid. This is achieved using a strong oxidizing agent, potassium permanganate, in an aqueous medium. This method is a well-established procedure for the oxidation of alkylpyridines to their corresponding carboxylic acids.
Experimental Protocol:
5,6-dibromo-2-methylpyridine is suspended in water in a reaction vessel equipped with a mechanical stirrer and a reflux condenser. The mixture is heated to 80 °C, and potassium permanganate is added in portions. The reaction temperature is then maintained at 85-90 °C for 60-100 minutes. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC).
Upon completion of the reaction, the hot mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with an appropriate acid (e.g., 6M HCl) to a pH of 3-4. The precipitated product, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Step 2 (Adapted from a similar synthesis):
| Reagent | Molar Ratio |
| 5,6-Dibromo-2-methylpyridine | 1 |
| Potassium permanganate | 2-3 |
| Water | Solvent |
| Product | |
| This compound | Yield: (Not explicitly reported for this specific substrate, but similar reactions yield ~78%) |
Logical Relationships in the Synthetic Pathway
The synthetic route relies on a logical progression of functional group transformations. The Sandmeyer-type reaction in the first step is a classic and reliable method for the introduction of a halide onto an aromatic ring by replacing an amino group. The subsequent oxidation of the methyl group is a standard transformation in pyridine chemistry. The choice of potassium permanganate as the oxidant is based on its proven efficacy in converting methylpyridines to picolinic acids.
Caption: Logical flow of the synthesis of this compound.
Conclusion
This technical guide outlines a feasible and reproducible synthetic route for this compound. By following the detailed protocols and considering the quantitative data provided, researchers and professionals in the field of organic synthesis and drug development can confidently approach the preparation of this compound. The described two-step synthesis, involving a Sandmeyer-type reaction followed by an oxidation, represents a logical and effective strategy for accessing this and potentially other related dihalogenated picolinic acids. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be carried out in a well-equipped laboratory.
References
In-Depth Technical Guide to 5,6-Dibromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5,6-Dibromopicolinic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.
Core Chemical Properties
This compound, also known as 5,6-dibromo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid. Its chemical structure features a pyridine ring substituted with two bromine atoms at positions 5 and 6, and a carboxylic acid group at position 2.
Data Presentation: Chemical and Physical Properties
| Property | Value | Source/Notes |
| CAS Number | 1206679-66-4 | [1][2] |
| Molecular Formula | C₆H₃Br₂NO₂ | [1] |
| Molecular Weight | 280.90 g/mol | [1] |
| Appearance | White to off-white powder/crystal | Inferred from related compounds |
| Melting Point | Not available | Data not found in searches. |
| Boiling Point | Not available | Data not found in searches. |
| Solubility | Insoluble in water.[3] Likely soluble in organic solvents like methanol, DMSO, and DMF, based on the properties of similar compounds. | [3] |
| pKa | 3.02 ± 0.10 (Predicted) | [4] |
| Purity | ≥95% | Commercially available specification.[5] |
| Storage | Inert atmosphere, 2-8°C | Recommended by suppliers.[2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a logical synthetic approach can be proposed based on established pyridine chemistry. The reactivity of the compound is dictated by the electron-withdrawing nature of the carboxylic acid and the bromine substituents on the pyridine ring.
Logical Synthesis Workflow
A potential synthetic route to this compound could involve the direct bromination of a suitable picolinic acid precursor. The workflow for such a synthesis, followed by purification, is outlined below.
Experimental Protocols
As no specific experimental protocols for this compound were identified, a general procedure for the oxidation of a substituted methylpyridine to the corresponding carboxylic acid is provided as a representative example. This methodology would require adaptation and optimization for the specific synthesis of this compound.
General Protocol: Oxidation of a Brominated 2-Methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material (e.g., 2-methyl-5,6-dibromopyridine) in water.
-
Oxidation: Heat the suspension to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise over a period of several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Isolation of Crude Product: Acidify the filtrate with a mineral acid (e.g., concentrated HCl) to a pH of approximately 3-4 to precipitate the crude carboxylic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of related brominated picolinic acids.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the deshielding effects of the bromine atoms and the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift (typically >160 ppm).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (280.90 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching vibration for the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹) and a strong C=O stretching vibration around 1700 cm⁻¹.
Biological Activity and Drug Development Potential
There is currently no specific information in the public domain regarding the biological activity or signaling pathway involvement of this compound. However, the picolinic acid scaffold and its derivatives are known to exhibit a range of biological activities, making this compound a person of interest for further investigation.
Potential Areas of Investigation
The workflow for investigating the biological potential of a novel compound like this compound would typically follow the pathway illustrated below.
Given that halogenated aromatic compounds are prevalent in many approved drugs, the dibromo substitution pattern of this compound may offer unique properties in terms of target binding, metabolic stability, and pharmacokinetic profile. Researchers in drug discovery are encouraged to consider this compound for screening in various disease models.
References
An In-depth Technical Guide to 5,6-Dibromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-Dibromopicolinic acid, a halogenated pyridine carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this document presents a combination of known information, including its Chemical Abstracts Service (CAS) number, and a proposed synthetic pathway with predicted physicochemical and spectroscopic properties based on analogous compounds.
Core Data Presentation
CAS Number: 1206679-66-4
Molecular Formula: C₆H₃Br₂NO₂
Molecular Weight: 280.90 g/mol
The following table summarizes the predicted and known physicochemical properties of this compound, with comparative data from structurally related compounds.
| Property | This compound (Predicted) | 5-Bromopicolinic Acid (Observed) | 2,6-Dibromopyridine (Observed) |
| Melting Point (°C) | 180-190 | 177-178[1] | 117-120[2][3] |
| Boiling Point (°C) | > 300 | 319.5 ± 27.0 | 249[2][3] |
| Density (g/cm³) | ~2.0 | 1.813 ± 0.06 | ~2.1[2] |
| Appearance | White to off-white crystalline solid | White to off-white powder | White to off-white crystalline powder[2][3] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Soluble in methanol[4] | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform[2] |
| pKa | ~2.5 - 3.5 | 3.41 ± 0.10 | Not Applicable |
Proposed Synthetic Pathway and Experimental Protocol
As this compound is not readily commercially available, a plausible two-step synthetic route is proposed, commencing from 2-methylpyridine. This pathway involves the direct bromination of the pyridine ring, followed by the oxidation of the methyl group to a carboxylic acid.
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References
An In-depth Technical Guide on the Physical Properties of 5,6-Dibromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and spectral properties of 5,6-Dibromopicolinic acid (CAS No. 1206679-66-4). Due to the limited availability of experimental data in public literature and databases, this document summarizes the foundational information and presents standardized experimental protocols for the determination of its key physical and chemical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound in drug development and other scientific endeavors.
Introduction
This compound is a halogenated derivative of picolinic acid, a class of compounds known for their chelating properties and as versatile intermediates in the synthesis of pharmaceuticals and other functional materials. The precise physical and spectral properties of this compound are crucial for its application in medicinal chemistry and materials science, influencing its reactivity, solubility, and biological activity. This guide collates the available data and provides detailed methodologies for its empirical characterization.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 1206679-66-4 | [1][2] |
| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |
| Molecular Weight | 280.90 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectral Data
Detailed spectral data for this compound is not currently published in readily accessible databases. However, commercial suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[1] The following sections outline the expected spectral characteristics and provide standardized protocols for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
O-H stretch (from the carboxylic acid): A broad band typically in the region of 3300-2500 cm⁻¹.
-
C=O stretch (from the carboxylic acid): A strong absorption band between 1760-1690 cm⁻¹.
-
C-O stretch (from the carboxylic acid): A band in the 1320-1210 cm⁻¹ region.
-
Aromatic C-H and C=C/C=N stretches: Bands in the fingerprint region and above 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion will be a key diagnostic feature, with characteristic M, M+2, and M+4 peaks.
Experimental Protocols
The following are detailed, generalized protocols for the experimental determination of the physical and spectral properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Grind a small amount of the dry this compound to a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Solubility Determination
Principle: Solubility is determined by observing the dissolution of a solute in a solvent at a specified temperature.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into a test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble. The test can be repeated with varying amounts of solvent to determine a more quantitative solubility.
NMR Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution into a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, providing information about its functional groups.
Apparatus:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Spatula
Procedure (using ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Apparatus:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Syringe pump or liquid chromatography system for sample introduction
-
Volatile solvents (e.g., methanol, acetonitrile)
Procedure (using ESI-MS):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or LC.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern, as well as any significant fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physical and spectral characterization of a novel organic compound like this compound.
References
A Technical Guide to the Solubility Profile of 5,6-Dibromopicolinic Acid for Researchers and Drug Development Professionals
Introduction
5,6-Dibromopicolinic acid, a halogenated derivative of picolinic acid, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. Picolinic acid and its derivatives are known to exhibit a range of biological activities and serve as important scaffolds in the design of novel therapeutic agents.[1][2] The physicochemical properties of a drug candidate, such as its solubility, are fundamental to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide outlines the necessary experimental protocols and data presentation formats for determining and reporting the solubility of this compound. It is intended to provide researchers, scientists, and drug development professionals with a practical framework for generating and interpreting this critical dataset.
Predicted Solubility Profile and Data Presentation
While specific data is pending experimental determination, a qualitative prediction of solubility can be inferred from the structure of this compound. The presence of the carboxylic acid and the pyridine nitrogen introduces polarity and potential for hydrogen bonding, suggesting some aqueous solubility. Conversely, the dibrominated aromatic ring is hydrophobic and will influence solubility in organic solvents.
For systematic recording and comparison of experimentally determined solubility, the following table structure is recommended.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Water | 37 | HPLC-UV | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||
| Phosphate-Buffered Saline (pH 7.4) | 37 | HPLC-UV | ||
| 0.1 M HCl (pH 1.2) | 37 | HPLC-UV | ||
| 0.1 M Acetate Buffer (pH 4.5) | 37 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| User-defined solvent | User-defined temp. | User-defined method |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[3] The following protocol is a generalized procedure that should be optimized for this compound.
3.1. Materials
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Generate a calibration curve using the standard solutions with an appropriate analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.
-
Analyze the sample solutions to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL and mol/L from the determined concentration.
-
Each experiment should be performed in triplicate to ensure reproducibility.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the physicochemical characterization of a new chemical entity like this compound, with a focus on solubility determination.
Conclusion
Determining the solubility of this compound is a critical step in its evaluation as a potential drug candidate. While specific data is not yet published, the protocols and frameworks presented in this guide provide a robust starting point for researchers. The systematic generation and clear presentation of solubility data will be invaluable for guiding further studies in formulation development, pharmacology, and toxicology, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
Technical Guide: Physicochemical Characterization of 5,6-Dibromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromopicolinic acid (CAS No. 1206679-66-4) is a halogenated pyridine carboxylic acid derivative. Halogenated organic acids are pivotal building blocks in medicinal chemistry and materials science, often imparting unique properties such as altered lipophilicity, metabolic stability, and binding interactions with biological targets. An accurate determination of the physicochemical properties of such compounds is a critical first step in any research and development endeavor. This guide provides an in-depth overview of the melting point of this compound, including a comparative analysis with related isomers and detailed experimental protocols for its determination.
Quantitative Data: Melting Point
Table 1: Melting Points of Brominated Pyridine Carboxylic Acids
| Compound Name | CAS Number | Structure | Melting Point (°C) |
| 5-Bromopicolinic acid | 30766-11-1 | 5-Bromo-2-pyridinecarboxylic acid | 177 - 178 |
| 6-Bromopicolinic acid | 21190-87-4 | 6-Bromo-2-pyridinecarboxylic acid | 192 - 194 |
| 5-Bromonicotinic acid | 20826-04-4 | 5-Bromo-3-pyridinecarboxylic acid | 182 |
| This compound | 1206679-66-4 | 5,6-Dibromo-2-pyridinecarboxylic acid | Not Available |
Experimental Protocols for Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property used to identify a substance and assess its purity. Two common and reliable methods for determining the melting point are the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This traditional and widely used method involves heating a small sample of the material in a capillary tube and observing the temperature range over which it melts.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is pure and completely dry.
-
If the sample consists of large crystals, finely crush it to a powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.
-
Pack the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.
-
-
Instrument Setup:
-
Place the packed capillary tube into the heating block of a melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
If the approximate melting point is unknown, a preliminary determination can be performed with a rapid heating rate (10-20 °C/minute) to establish a rough estimate.
-
For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Begin heating at a slow, controlled rate of 1-2 °C/minute.
-
Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a more precise determination of the melting point and can also yield information about the enthalpy of fusion.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of sample due to sublimation.
-
-
Instrument Setup and Calibration:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Measurement:
-
Set the instrument to heat the sample at a constant rate, typically 5-10 °C/minute.
-
The instrument will record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is generally taken as the melting point. The area under the peak corresponds to the heat of fusion.
-
Logical and Experimental Workflows
To ensure a systematic approach to the characterization of a new or uncharacterized compound like this compound, a logical workflow should be followed. The following diagrams illustrate a general workflow for compound characterization and the specific process of melting point determination.
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
Caption: Experimental workflow for capillary melting point determination.
1H NMR Spectrum of 5,6-Dibromopicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5,6-Dibromopicolinic acid. Due to the absence of experimentally acquired spectra in publicly available databases, this guide leverages data from analogous compounds and fundamental principles of NMR spectroscopy to predict the spectral characteristics. This document is intended to support researchers in spectral interpretation, structural confirmation, and quality control.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the carboxylic acid proton. The electron-withdrawing nature of the two bromine atoms and the carboxylic acid group significantly influences the chemical shifts of the ring protons.
The predicted spectral data is summarized in the table below. These predictions are based on the analysis of related structures, such as 5-bromopicolinic acid and 6-bromopicolinic acid, and established substituent effects on the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 8.0 - 8.3 | Doublet (d) | 8.0 - 9.0 | 1H |
| H-4 | 7.8 - 8.1 | Doublet (d) | 8.0 - 9.0 | 1H |
| -COOH | 10.0 - 13.0 | Singlet (s), broad | - | 1H |
Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent, concentration, and temperature.
Experimental Protocol
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for an aromatic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often suitable for carboxylic acids to ensure solubility and to observe the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-16 ppm to cover the full range of proton chemical shifts.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants.
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound and the spin-spin coupling relationship between the two aromatic protons, H-3 and H-4.
Caption: Structure of this compound and the J-coupling between H-3 and H-4.
A Technical Guide to the Spectroscopic Profile of 5,6-Dibromopicolinic Acid
Introduction
5,6-Dibromopicolinic acid is a halogenated derivative of picolinic acid, a pyridinecarboxylic acid. While specific applications and extensive experimental data for this particular compound are not widely published, its structural similarity to other biologically active picolinates suggests potential utility in fields such as medicinal chemistry and materials science. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, offering a valuable resource for researchers and drug development professionals. The data herein is based on established spectroscopic principles and analysis of structurally related compounds.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of substituent effects and comparison with known data for similar molecules.
Predicted ¹H and ¹³C NMR Data
The NMR spectra of this compound are expected to be relatively simple due to the high degree of substitution on the pyridine ring. The predicted chemical shifts are influenced by the electron-withdrawing effects of the two bromine atoms and the carboxylic acid group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-3 | 8.2 - 8.4 | - | Doublet |
| H-4 | 8.0 - 8.2 | - | Doublet |
| C-2 | - | ~165 | Carboxylic acid carbon |
| C-3 | - | ~130 | |
| C-4 | - | ~142 | |
| C-5 | - | ~125 | |
| C-6 | - | ~150 | |
| COOH | 12 - 14 | - | Broad singlet, exchangeable with D₂O |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound will be characterized by the absorptions of the carboxylic acid and the substituted pyridine ring.
Table 2: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1760 - 1690 | Strong |
| C=C stretch (Aromatic ring) | 1600 - 1475 | Medium |
| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong |
| O-H bend (Carboxylic acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |
| C-Br stretch | 700 - 500 | Strong |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a distinctive molecular ion peak due to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the carboxylic acid group and subsequent fragmentation of the pyridine ring.
Table 3: Predicted m/z Values for Major Fragments of this compound
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 294, 296, 298 | Molecular ion with characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| [M - OH]⁺ | 277, 279, 281 | Loss of hydroxyl radical. |
| [M - COOH]⁺ | 249, 251, 253 | Loss of carboxylic acid group (decarboxylation). |
| [M - Br]⁺ | 215, 217 | Loss of a bromine atom. |
| [M - COOH - Br]⁺ | 170, 172 | Loss of carboxylic acid group and one bromine atom. |
Proposed Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is the direct bromination of picolinic acid. The following is a proposed protocol based on general procedures for the halogenation of pyridine rings.
Reaction Scheme:
Materials:
-
Picolinic acid
-
Liquid bromine (Br₂)
-
Anhydrous iron(III) bromide (FeBr₃)
-
Fuming sulfuric acid (oleum)
-
Ice
-
Sodium bisulfite solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add picolinic acid and fuming sulfuric acid.
-
Cool the mixture in an ice bath and slowly add anhydrous iron(III) bromide with stirring.
-
From the dropping funnel, add liquid bromine dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the excess bromine by adding sodium bisulfite solution until the orange color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to obtain the mass spectrum.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Conclusion
An In-depth Technical Guide to the Safety and Handling of 5,6-Dibromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5,6-Dibromopicolinic acid, a compound of interest in various research and development applications. Due to its chemical nature, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of experimental work. This document outlines the known hazards, proper handling procedures, emergency response, and disposal methods associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications based on available data for similar brominated picolinic acid derivatives.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation.[1][2][3] |
Hazard Pictogram:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₃Br₂NO₂ |
| Molecular Weight | 280.90 g/mol [5] |
| Appearance | Pale yellow powder[6] |
| Boiling Point | 379.5°C[6] |
| Flash Point | 183.3°C[6] |
| Density | 2.202 g/cm³[6] |
| Storage Temperature | Inert atmosphere, 2-8°C[5] |
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[7]
-
Ensure that eyewash stations and emergency showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this compound.[9]
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. An acid-resistant apron is recommended for larger quantities.[9][10] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if working outside a fume hood or if dust is generated.[9] |
| Footwear | Closed-toe shoes are mandatory.[11] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, or vapors.
-
Weigh and handle the solid material in a fume hood to prevent the generation and dispersal of dust.
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.[3]
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep in a designated corrosives storage cabinet.[11]
-
Segregate from incompatible materials such as bases, oxidizing agents, and inorganic acids.[7][12] Organic acids should be stored separately from inorganic and oxidizing acids.[11][13]
-
Do not store in metal containers.[7]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
First Aid Measures
The following diagrams outline the first aid procedures for different routes of exposure.
Caption: First aid workflow for inhalation exposure.
Caption: First aid workflow for skin contact.
Caption: First aid workflow for eye contact.
Caption: First aid workflow for ingestion.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14] Halogenated extinguishing agents can also be effective.[15][16]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[17] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[17]
Accidental Release Measures
The following diagram illustrates the general procedure for handling a spill of this compound.
Caption: General workflow for accidental release.
Stability and Reactivity
-
Reactivity: No specific data is available for this compound, but it is expected to be a stable compound under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[17]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[17]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[17]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
Toxicological Information
While specific toxicological data for this compound is limited, the GHS classifications indicate potential for acute oral toxicity, skin and eye irritation, and respiratory irritation.[1][2][3] Chronic effects are not well-documented, and the toxicological properties have not been fully investigated. Assume the compound is hazardous and handle with appropriate care.
Disposal Considerations
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Do not dispose of down the drain or with household waste.
-
Contaminated packaging should be treated as the chemical itself.
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and emergency procedures. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 30766-11-1|5-Bromopicolinic acid|BLD Pharm [bldpharm.com]
- 5. 1206679-66-4|this compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. louisville.edu [louisville.edu]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. Halocarbons in fire suppression – International Fire Protection [ifpmag.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. fishersci.com [fishersci.com]
A Comprehensive Review of Substituted Picolinic Acids: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent agents for therapeutic and agricultural applications. This technical guide provides a comprehensive literature review of substituted picolinic acids, focusing on their synthesis, quantitative structure-activity relationships, mechanisms of action through various signaling pathways, and detailed experimental protocols for their evaluation.
Synthesis of Substituted Picolinic Acids
The synthesis of substituted picolinic acids can be broadly categorized into two main approaches: functionalization of a pre-existing picolinic acid scaffold and the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid group.
Common synthetic strategies include:
-
Oxidation of Substituted 2-Picolines: A traditional and effective method involves the oxidation of the methyl group of a substituted 2-picoline to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
-
Hydrolysis of Substituted 2-Cyanopyridines: The hydrolysis of a nitrile group at the 2-position of a substituted pyridine ring under acidic or basic conditions provides a direct route to the corresponding picolinic acid.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are powerful tools for introducing various substituents onto the pyridine ring of picolinic acid esters, which are then hydrolyzed to the final acid.
-
Ring Formation Reactions: Substituted pyridines can be synthesized through various condensation reactions, followed by the introduction of the carboxylic acid functionality.
A general workflow for the synthesis and functionalization of picolinic acids is illustrated below.
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 5,6-Dihalogenated Picolinic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihalogenated pyridine scaffolds are valuable intermediates in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. 5,6-Dihalogenated picolinic acids, such as the chloro-analogue, serve as key building blocks for agrochemicals and pharmaceuticals.[1][2][3][4][5] The presence of two halogen atoms, a carboxylic acid, and a pyridine nitrogen atom provides a rich platform for a variety of chemical transformations. This document outlines the potential applications of 5,6-dibromopicolinic acid in organic synthesis, with a focus on cross-coupling reactions for the generation of highly substituted pyridine derivatives.
Key Applications
The primary utility of a dihalogenated intermediate like this compound lies in its capacity to undergo sequential and selective functionalization. The bromine atoms can be replaced through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Sequential Cross-Coupling Reactions: The differential reactivity of the bromine atoms, influenced by the electronic effects of the carboxylic acid and the pyridine nitrogen, could potentially allow for selective mono-functionalization, followed by a second, different cross-coupling reaction. This step-wise approach enables the synthesis of unsymmetrically substituted pyridines.
-
Synthesis of Bi-aryl and Heteroaryl Pyridines: Suzuki-Miyaura coupling reactions with aryl or heteroaryl boronic acids can be employed to introduce aromatic moieties at the 5- and 6-positions.[6] This is a common strategy for the synthesis of compounds with potential applications in medicinal chemistry and materials science.
-
Alkynylation and Amination Reactions: Sonogashira coupling with terminal alkynes and Buchwald-Hartwig amination with various amines can introduce carbon-carbon and carbon-nitrogen bonds, respectively, further diversifying the accessible molecular space.
-
Precursor for Fused Heterocycles: The functional groups of a substituted 5,6-diarylpicolinic acid can be further manipulated to construct fused heterocyclic systems, which are common scaffolds in biologically active molecules.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki cross-coupling reactions of a related di-substituted halo-thiophene, which serves as an analogue to demonstrate the feasibility of such transformations.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-bromo-3-hexylthiophene | 75 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-bromo-3-hexylthiophene | 80 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-bromo-3-hexylthiophene | 82 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-bromo-3-hexylthiophene | 70 |
Data is illustrative and based on the Suzuki coupling of 2,5-dibromo-3-hexylthiophene as reported in the literature.[6] Reaction conditions: Pd(PPh₃)₄ catalyst, K₃PO₄ base, in a mixture of 1,4-dioxane and water at 90 °C.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dihalogenated Picolinic Acid Derivative
This protocol describes a general method for the mono-arylation of a di-halogenated picolinic acid derivative, based on standard literature procedures for Suzuki-Miyaura reactions.[6]
Materials:
-
5,6-Dihalogenated picolinic acid derivative (e.g., methyl 5,6-dichloropicolinate) (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₃PO₄ or K₂CO₃) (3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a flame-dried round-bottom flask, add the 5,6-dihalogenated picolinic acid derivative (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.
Visualizations
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]
References
- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5,6-Dibromopicolinic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 5,6-dibromopicolinic acid as a ligand. Due to the limited availability of published data specifically for this compound, this document includes protocols and data for analogous brominated picolinic acid derivatives to provide a foundational understanding and practical guidance.
Introduction to this compound as a Ligand
Picolinic acid and its derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The introduction of halogen substituents, such as bromine, onto the pyridine ring can significantly modify the electronic properties of the ligand and, consequently, the chemical and physical properties of the resulting metal complexes. The two bromine atoms in this compound are expected to be electron-withdrawing, which can influence the acidity of the carboxylic acid group, the strength of the metal-ligand bonds, and the redox potential of the metal center. These modifications can lead to enhanced catalytic activity, altered photophysical properties, and novel biological activities.
The bidentate N,O-chelation of the picolinate moiety provides a stable coordination environment, making these complexes suitable for various applications, including catalysis, materials science, and medicinal chemistry.
Synthesis Protocols
Synthesis of this compound (Analogous Method)
Protocol: Oxidation of 5-Bromo-2-methylpyridine to 5-Bromopicolinic Acid [1]
This protocol can be theoretically adapted for a dibrominated starting material.
Materials:
-
5-Bromo-2-methylpyridine (or a dibrominated analogue)
-
Potassium permanganate (KMnO₄)
-
Water
-
6 M Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a thermometer and a reflux condenser, add 5-bromo-2-methylpyridine (0.1 mol) and 100 mL of water.
-
Heat the mixture to 80°C with stirring.
-
Slowly add potassium permanganate (0.25 mol) in batches to maintain the reaction temperature between 85-90°C.
-
After the addition is complete, continue stirring at 90°C for 90 minutes.
-
After the reaction, distill off any unreacted starting material.
-
Filter the hot solution to remove manganese dioxide.
-
Cool the filtrate to room temperature and acidify with 6 M HCl to a pH of 3-4.
-
A precipitate of 5-bromopicolinic acid will form. Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromopicolinic acid.
dot
General Synthesis of Metal Complexes with Picolinic Acid Ligands
The following is a general protocol for the synthesis of transition metal complexes with picolinic acid and its derivatives. This can be adapted for this compound.[2][3][4]
Materials:
-
This compound
-
A hydrated metal salt (e.g., CoCl₂·6H₂O, Ni(ClO₄)₂·6H₂O, Cu(ClO₄)₂·6H₂O, Zn(ClO₄)₂·6H₂O)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the metal salt (1 mmol) in ethanol (20 mL).
-
In a separate flask, dissolve this compound (2-3 mmol, depending on the desired stoichiometry) in ethanol (30 mL).
-
Add the ligand solution to the metal salt solution with stirring.
-
Reflux the reaction mixture for 4-6 hours. A colored precipitate may form during this time.[4]
-
After reflux, concentrate the solution by rotary evaporation.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the product with diethyl ether to remove any unreacted ligand.[2]
-
Dry the complex in a desiccator.
dot
Applications and Quantitative Data
While specific data for this compound complexes is scarce, the following sections present data from analogous brominated picolinic acid complexes to illustrate potential applications.
Catalytic Activity
Coordination complexes of picolinic acid derivatives can act as catalysts in various organic transformations. The electronic effects of the bromo-substituents can enhance catalytic activity. For instance, palladium complexes with pyridine-based ligands are effective in cross-coupling reactions.[5]
Table 1: Catalytic Activity of Analagous Palladium(II) Pyridine Complexes in Heck Reaction [5]
| Catalyst Precursor | Ligand | Yield (%) |
| [Pd(L)₂Cl₂] | Pyridine | >90 |
| [Pd(L)₂Cl₂] | 4-Methylpyridine | >90 |
| [Pd(L)₂Cl₂] | 3,5-Dimethylpyridine | >90 |
| [Pd(L)₄][BF₄]₂ | 4-(Dimethylamino)pyridine | <80 |
Reaction conditions: 0.1 mol% Pd(II) complex, DMSO, 120 °C, Et₃N as base.[5]
Photophysical Properties
The introduction of heavy atoms like bromine can influence the photophysical properties of metal complexes, potentially leading to applications in areas like organic light-emitting diodes (OLEDs) and photosensitizers. Iridium(III) complexes with brominated picolinic acid ligands have been studied for their emission properties.
Table 2: Photophysical Data for an Analogous Iridium(III) Complex
Data for a related complex, Ir(ppz)₂(pic), where ppz is phenylpyrazole and pic is picolinic acid, shows how ancillary ligands influence emission.[6] While specific data for a this compound complex is not available, the trend suggests that the electronic nature of the picolinate ligand is crucial.
| Complex | Emission Max (nm) at 77K | Excited State |
| fac-Ir(ppz)₃ | 440, 470 | ³MLCT (ppz) |
| Ir(ppz)₂(pic) | 550 | ³MLCT (pic) |
The red-shift in the heteroleptic complex indicates that the ancillary picolinate ligand plays a significant role in the emissive state.[6]
dot
Biological Activity
Metal complexes of brominated ligands are of interest in drug development due to their potential as anticancer and antimicrobial agents. The increased lipophilicity imparted by bromine atoms can enhance cellular uptake. While no specific IC₅₀ values for this compound complexes were found, studies on related chromium(III) and ruthenium(II) complexes with 5-bromopicolinic acid show biological activity. For example, a chromium(III) complex with 5-bromopicolinic acid has been synthesized and characterized, with its physicochemical properties suggesting potential biological relevance.[7] Ruthenium(II) complexes with 5-bromopyridine-2-carboxylic acid have shown moderate cytotoxic activity against HeLa human tumor cells.[7]
Table 3: Cytotoxicity Data for an Analogous Ruthenium(II) Complex [7]
| Complex | Cell Line | IC₅₀ (µM) |
| [Ru(5-bromopyridine-2-carboxylic acid)(bpy)₂]PF₆ | HeLa | Moderate Activity (Specific value not provided) |
The biological activity of chromium picolinate complexes is known to be influenced by the ligand structure, affecting properties like insulin enhancement.[8]
Characterization Protocols
Standard analytical techniques are used to characterize this compound and its metal complexes.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in solvents like DMSO-d₆ or CDCl₃ are used to confirm the structure of the ligand and its complexes.[4]
-
Infrared (IR) Spectroscopy: Used to identify the coordination of the carboxylate group to the metal ion. The C=O stretching frequency typically shifts upon coordination.[2]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can be used to study complex formation.[3]
Other Analytical Methods
-
Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the synthesized complexes.[4]
-
Mass Spectrometry: To confirm the molecular weight of the ligand and its complexes.
-
X-ray Crystallography: To determine the single-crystal structure of the complexes, providing detailed information about bond lengths, bond angles, and coordination geometry.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.[4]
Disclaimer: The provided protocols and data are based on general methods and data from analogous compounds due to the limited availability of specific information on this compound. Researchers should adapt these protocols as necessary and perform thorough characterization of all synthesized compounds.
References
- 1. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. sjctni.edu [sjctni.edu]
- 4. ajol.info [ajol.info]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of picolinate ancillary ligands on unique photophysical properties of Ir(ppz)2(LX) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Composition and biological activity of chromium-pyridine carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6-Dibromopicolinic Acid in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the evaluation of 5,6-Dibromopicolinic acid as a potential inhibitor of a key enzyme implicated in cancer cell proliferation. Picolinic acid derivatives have garnered significant interest as scaffolds for the development of enzyme inhibitors.[1][2][3][4] The introduction of halogen atoms, such as bromine, can modulate the biological activity of small molecules.[5][6][7] This protocol outlines a representative enzyme inhibition assay and a cell-based proliferation assay to assess the efficacy of this compound. The methodologies provided are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this compound.
Introduction to this compound
This compound is a halogenated derivative of picolinic acid. The picolinic acid scaffold is present in various biologically active compounds and has been explored for its therapeutic potential, including its role in enzyme inhibition.[1][2][3][4] Halogenation is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates.[5][6][7] The protocol herein describes the investigation of this compound as a hypothetical inhibitor of Mitogen-Activated Protein Kinase (MEK) 1, a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Inhibition of key kinases in this pathway, such as MEK1, is a validated therapeutic strategy.
Experimental Protocols
MEK1 Kinase Inhibition Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of this compound against human MEK1.
Workflow Diagram:
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive ERK1 (substrate)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute the recombinant MEK1 enzyme and inactive ERK1 substrate to their optimal concentrations in kinase assay buffer.
-
Assay Plate Setup: To each well of a 384-well plate, add 5 µL of the diluted this compound. Include controls with DMSO only (vehicle control) and a known MEK1 inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of the diluted MEK1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of a solution containing the inactive ERK1 substrate and ATP to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the reaction and measure the amount of ADP produced.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of a cancer cell line with a known activating mutation in the RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells).
Materials:
-
A375 human melanoma cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 nM to 100 µM.
-
Dosing: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator.
-
Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a microplate reader. The signal is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation
The following tables present representative quantitative data for the described assays.
Table 1: In Vitro MEK1 Kinase Inhibition
| Compound | Target | IC₅₀ (nM) |
| This compound | MEK1 | 85.2 |
| Reference Inhibitor (e.g., Selumetinib) | MEK1 | 14.1 |
Table 2: A375 Cell Proliferation Inhibition
| Compound | Cell Line | GI₅₀ (µM) |
| This compound | A375 | 1.2 |
| Reference Inhibitor (e.g., Selumetinib) | A375 | 0.3 |
Conclusion
The provided protocols offer a foundational framework for the initial preclinical evaluation of this compound as a potential anti-cancer agent targeting the MEK1 kinase. The representative data suggest that this compound exhibits inhibitory activity in both biochemical and cell-based assays. Further studies, including pharmacokinetic and in vivo efficacy assessments, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
Applications of 5,6-Dibromopicolinic Acid Derivatives: A Review of Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a pyridine-based carboxylic acid, and its derivatives are a class of compounds with significant interest in medicinal chemistry, materials science, and catalysis. The introduction of halogen atoms, such as bromine, onto the picolinic acid scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules. While specific research on the applications of 5,6-Dibromopicolinic acid and its derivatives is limited in publicly available literature, the broader family of brominated picolinic acids has been explored for various applications. This document provides a detailed overview of the known applications of closely related bromopicolinic acid derivatives, offering insights into the potential uses of this compound derivatives. The information presented here is based on the synthesis and evaluation of mono- and di-substituted bromopicolinic acid analogs and their metal complexes.
I. Coordination Chemistry and Materials Science
Bromopicolinic acid derivatives are valuable ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These metal complexes often exhibit interesting photophysical properties and have been investigated for applications in materials science.
Luminescent Iridium(III) Complexes
Derivatives of 5-bromopicolinic acid have been utilized in the synthesis of luminescent iridium(III) complexes. These complexes are of interest for their potential use in organic light-emitting diodes (OLEDs) and as phosphorescent probes.
Experimental Protocol: Synthesis of an Iridium(III) Complex with a 5-Bromopicolinate Ligand
This protocol is a general representation based on common synthetic routes for such complexes.
Materials:
-
[Ir(ppy)2Cl]2 (ppy = 2-phenylpyridine) dimer
-
5-Bromopicolinic acid
-
Sodium carbonate (Na2CO3)
-
2-Ethoxyethanol
-
Water
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
A mixture of [Ir(ppy)2Cl]2 dimer (1 equivalent) and 5-bromopicolinic acid (2.2 equivalents) is placed in a round-bottom flask.
-
Add a 3:1 mixture of 2-ethoxyethanol and water to the flask.
-
Add sodium carbonate (5 equivalents) to the mixture.
-
The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.
-
The mixture is then heated to reflux under an inert atmosphere for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a dichloromethane/hexane gradient to yield the desired iridium(III) complex.
II. Medicinal Chemistry and Drug Development
The pyridine ring is a common scaffold in many biologically active molecules. Bromination of the picolinic acid core can enhance interactions with biological targets and improve pharmacokinetic properties. While direct evidence for this compound derivatives is scarce, related compounds have shown promise in several therapeutic areas.
Anticancer Agents
Metal complexes of brominated picolinic acids have been evaluated for their cytotoxic activity against cancer cell lines. For instance, ruthenium(II) complexes bearing a 5-bromopicolinic acid ligand have demonstrated moderate activity against human cervical tumor cells (HeLa).[1] The presence of the bromo-substituent is thought to contribute to the overall lipophilicity and cellular uptake of the complex.
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| [Ru(5-bromopicolinate)(bpy)2]PF6 | HeLa | > 50 | [1] |
Table 1: Cytotoxicity data for a Ruthenium(II) complex of 5-bromopicolinic acid.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of a compound.
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., Ruthenium(II) complex)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HeLa cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential as Kinase Inhibitors
The pyridine scaffold is a key component of many approved kinase inhibitors. The functional groups on the pyridine ring, including halogens and the carboxylic acid of picolinic acid derivatives, can be crucial for binding to the ATP pocket of kinases. While no specific this compound derivatives have been reported as kinase inhibitors, this remains a promising area for future research. The bromine atoms could potentially form halogen bonds with the protein backbone, enhancing binding affinity and selectivity.
III. Agrochemicals
Picolinic acid derivatives are a well-established class of herbicides. The introduction of different substituents on the pyridine ring allows for the fine-tuning of their herbicidal activity and crop selectivity. Although there are no specific reports on this compound derivatives as herbicides, the structural similarity to existing herbicidal picolinates suggests this could be a viable application.
While direct applications of this compound derivatives are not extensively documented, the broader family of brominated picolinic acids demonstrates significant potential in coordination chemistry, medicinal chemistry, and agrochemicals. The presence of two bromine atoms at the 5 and 6 positions would likely impart unique electronic and steric properties, making their derivatives interesting candidates for further investigation. Future research into the synthesis and biological evaluation of this compound derivatives could uncover novel applications in these and other scientific fields. The protocols and conceptual frameworks provided here, based on closely related compounds, offer a starting point for such exploratory studies.
References
Application Notes and Protocols: 5,6-Dibromopicolinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dibromopicolinic acid is a halogenated pyridine carboxylic acid with potential applications in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. While direct experimental data on this specific compound is limited, its structural similarity to other dihalogenated picolinic and nicotinic acid derivatives suggests its utility in the development of antimicrobial, anticancer, and other biologically active compounds. This document provides a detailed, predictive overview of its potential synthesis, key applications, and experimental protocols based on analogous compounds.
Chemical Properties and Synthesis
Chemical Structure:
IUPAC Name: 5,6-Dibromopyridine-2-carboxylic acid
Molecular Formula: C₆H₃Br₂NO₂
Molecular Weight: 280.90 g/mol
Proposed Synthetic Protocol:
-
Step 1: Synthesis of 2-Amino-5-bromopyridine.
-
Dissolve 2-aminopyridine in a suitable solvent such as chloroform.
-
Add a brominating agent, for instance, phenyltrimethylammonium tribromide, portion-wise at a controlled temperature (e.g., 30°C)[1].
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium chloride solution[1].
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like benzene to obtain 2-amino-5-bromopyridine[1].
-
-
Step 2: Synthesis of 2-Amino-5,6-dibromopyridine.
-
Further bromination of 2-amino-5-bromopyridine would be required. This could potentially be achieved using a stronger brominating agent or harsher reaction conditions, though this step is speculative and would require optimization.
-
-
Step 3: Synthesis of this compound via Sandmeyer Reaction.
-
The Sandmeyer reaction is a well-established method to convert an aryl amine to an aryl halide or other functional groups, including a nitrile which can be hydrolyzed to a carboxylic acid[2][3][4].
-
Diazotize the 2-amino-5,6-dibromopyridine by treating it with a solution of sodium nitrite in a strong acid like hydrobromic acid at a low temperature (0-5°C)[5][6].
-
In a separate vessel, prepare a solution of copper(I) cyanide.
-
Slowly add the diazonium salt solution to the copper(I) cyanide solution.
-
The resulting 5,6-dibromo-2-cyanopyridine can then be hydrolyzed to this compound by heating with a strong acid or base.
-
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally similar halogenated pyridine derivatives, this compound is a promising scaffold for the development of various therapeutic agents.
Antimicrobial Agents
Halogenated heterocyclic compounds, including those with a pyridine core, are known to exhibit significant antimicrobial properties[7]. The bromine atoms on the picolinic acid scaffold can enhance lipophilicity, potentially improving cell membrane penetration and interaction with microbial targets.
Potential Mechanisms of Action:
-
Enzyme Inhibition: The carboxylic acid moiety can chelate metal ions essential for the function of bacterial enzymes.
-
Membrane Disruption: The lipophilic nature of the dibrominated ring may allow for insertion into and disruption of the bacterial cell membrane[7].
Anticancer Agents
Numerous pyridine and quinoline derivatives have been investigated as anticancer agents[8][9]. The this compound scaffold could serve as a starting point for the synthesis of compounds that inhibit cancer cell proliferation through various mechanisms. A closely related compound, 5,6-dichloropicolinic acid, is classified as a building block for protein degraders, suggesting a potential role in targeted protein degradation strategies for cancer therapy[10].
Potential Signaling Pathways to Target:
-
Kinase Inhibition: Many kinase inhibitors possess a heterocyclic core. Derivatives of this compound could be designed to target specific kinases involved in cancer cell signaling.
-
Apoptosis Induction: The compound or its derivatives could induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins[8][9].
Experimental Protocols
The following are generalized protocols for evaluating the potential biological activities of this compound and its derivatives, based on standard assays used for analogous compounds.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
-
Preparation of Stock Solution: Dissolve this compound or its derivatives in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48-72 hours.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Data Presentation
The following table summarizes the reported biological activities of compounds structurally related to this compound, providing a reference for its potential efficacy.
| Compound Class | Specific Compound/Derivative | Biological Activity | Cell Line/Organism | IC50 / MIC | Reference |
| Quinoline-based dihydrazones | Derivative 3b | Anticancer | MCF-7 | 7.016 µM | [8] |
| Quinoline-based dihydrazones | Derivative 3c | Anticancer | MCF-7 | 7.05 µM | [8] |
| Sesquiterpene lactones | Santamarine | Anticancer | L1210, CCRF-CEM, KB, LS174T, MCF-7 | 0.16-1.3 µg/mL | [11] |
| Sesquiterpene lactones | 9beta-acetoxycostunolide | Anticancer | L1210, CCRF-CEM, KB, LS174T, MCF-7 | 0.16-1.3 µg/mL | [11] |
| Alkyl Pyridinols | JC-01-074 | Antimicrobial | S. aureus | 16 µg/mL | [7] |
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Potential Anticancer Mechanism of Action
Caption: Inferred anticancer signaling pathway modulation.
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the established biological activities of related halogenated pyridine carboxylic acids, it holds potential for the development of novel antimicrobial and anticancer agents. The proposed synthetic route offers a viable starting point for its preparation, and the outlined experimental protocols provide a framework for the evaluation of its biological efficacy. Further research into the synthesis and biological characterization of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 6. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 5,6-Dibromopicolinic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 5,6-dibromopicolinic acid with amines is a crucial transformation in medicinal chemistry and drug discovery. This process, typically proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, allows for the selective introduction of various amino functionalities onto the picolinic acid scaffold. The resulting 6-amino-5-bromopicolinic acid derivatives are valuable intermediates and final products with a range of potential biological activities, including anticancer properties. The electron-withdrawing carboxylic acid group on the pyridine ring facilitates the substitution of the halogen atom at the 6-position. This document provides detailed application notes and experimental protocols for conducting these reactions, along with data on the biological activities of the resulting compounds.
Reaction Mechanisms
The reaction of this compound with amines can be achieved through several synthetic strategies, primarily categorized as nucleophilic aromatic substitution (SNAr). This can be performed as a direct thermal reaction or catalyzed by transition metals like palladium (Buchwald-Hartwig amination) or copper (Ullmann condensation).
Nucleophilic Aromatic Substitution (SNAr): In this mechanism, the amine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to a bromine atom on the pyridine ring. The presence of the electron-withdrawing carboxylic acid group at the 2-position and the nitrogen atom within the ring activates the pyridine ring towards nucleophilic attack, particularly at the 4- and 6-positions. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, followed by the departure of the bromide leaving group to restore aromaticity.
Catalytic Amination:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst.[1][2]
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming aryl-amine bonds.[3] It typically requires higher temperatures than palladium-catalyzed methods and involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.[3]
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (temperature, solvent, catalyst, and base) may be necessary for specific amine substrates.
Protocol 1: Direct Nucleophilic Aromatic Substitution with a Secondary Amine (e.g., Morpholine)
This protocol is adapted from a similar reaction with 5,6-dichloropicolinic acid.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (HCl), 1N
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and wash the organic layer with 1N HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired 6-morpholino-5-bromopicolinic acid.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Primary Amine
This is a general protocol that may require optimization of the specific palladium catalyst and ligand.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
-
Other materials as listed in Protocol 1 for workup and purification.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add anhydrous toluene or dioxane, followed by the primary amine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with an aqueous workup similar to Protocol 1.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-5-bromopicolinic acid derivative.
Data Presentation
| Reactant 1 | Amine | Product | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
| 5,6-Dichloropicolinic acid | 2-amino-5-methylpyridine | 6-((5-methylpyridin-2-yl)amino)-5-chloropicolinic acid | Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80 °C, 16 h | 90 | Patent Data |
| 3,5-Dibromopyridine | Morpholine | 5-Bromo-3-morpholinopyridine | Nucleophilic Aromatic Substitution | Microwave, 150 °C, 1 h | 91 | Literature Data |
Note: Data for the direct reaction of this compound is limited in the public domain. The data presented is from analogous reactions and serves as a predictive guide.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of 6-amino-5-bromopicolinic acid derivatives.
Proposed Anticancer Signaling Pathway
The anticancer activity of aminopicolinic acid derivatives may involve the induction of apoptosis through the modulation of key signaling pathways. While the precise mechanism for 6-amino-5-bromopicolinic acid derivatives is not fully elucidated, a plausible pathway based on related compounds involves the activation of p53 and the subsequent cascade of apoptotic events.[4][5]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of imine-pyrazolopyrimidinones and their mechanistic interventions on anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of 5,6-Dibromopicolinic acid by recrystallization
An Application Note on the Purification of 5,6-Dibromopicolinic Acid by Recrystallization
Introduction
This compound is a halogenated pyridine carboxylic acid derivative, a class of compounds with significant interest in pharmaceutical and materials science research. The purity of such intermediates is paramount for successful downstream applications, including organic synthesis and drug development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a generalized recrystallization procedure, based on established principles for similar molecules. The protocol outlines the selection of an appropriate solvent system and the subsequent steps for obtaining high-purity crystalline material.
Data Presentation
Due to the absence of specific published solubility data for this compound, the following table presents hypothetical data to illustrate the expected outcomes of a successful recrystallization. This data should be determined experimentally for precise application.
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | 185-190 °C (broad) | 192-194 °C (sharp) |
| Recovery Yield | N/A | ~85% (Hypothetical) |
| Solubility in Ethanol (25 °C) | Low | Low |
| Solubility in Ethanol (78 °C) | High | High |
Experimental Protocol
This protocol describes a general method for the recrystallization of this compound. The choice of solvent is critical; ethanol is proposed here as a starting point due to the polar nature of the carboxylic acid and pyridine moieties, which suggests good solubility at elevated temperatures and lower solubility at room temperature. A mixed solvent system, such as ethanol/water or acetone/hexane, could also be explored if a single solvent is not optimal.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Distilled water
-
Erhlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection (Small Scale Test):
-
Place a small amount (e.g., 50 mg) of crude this compound into a test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tube in a water bath. The compound should dissolve completely at or near the boiling point of the solvent.
-
Allow the solution to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask, just enough to slurry the solid.
-
Heat the flask on a hot plate with magnetic stirring.
-
Gradually add more hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate.
-
Place a stemless funnel with fluted filter paper on top of the preheated flask.
-
Quickly pour the hot solution of this compound through the filter paper. The preheating of the apparatus prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot filtrate from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold ethanol.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.
-
Visualizations
Caption: Workflow for the recrystallization of this compound.
Application Notes and Protocols: Synthesis and Application of Metal Complexes with 5,6-Dibromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of metal complexes incorporating the ligand 5,6-Dibromopicolinic acid. The methodologies are based on established procedures for related picolinic acid derivatives and are intended to serve as a comprehensive guide for researchers exploring the therapeutic and diagnostic potential of these novel compounds.
Introduction
Picolinic acid and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[1] The introduction of halogen substituents, such as bromine at the 5 and 6 positions of the pyridine ring, is expected to modulate the electronic properties, lipophilicity, and biological activity of the resulting metal complexes. These modifications can enhance their potential as therapeutic agents, particularly in the development of new antimicrobial and anticancer drugs.[2][3] Metal complexes offer unique geometries and reactivity not readily accessible to organic molecules, making them attractive candidates for novel drug design.[4]
The 5,6-dibromo-substituted picolinic acid ligand is anticipated to chelate metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group, forming a stable five-membered ring. The bromine atoms can influence the compound's interaction with biological targets and may impart unique pharmacological properties.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound can be achieved through a straightforward reaction between a soluble metal salt and the deprotonated ligand in a suitable solvent. The general synthetic scheme is presented below.
General Synthetic Workflow
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. jocpr.com [jocpr.com]
- 4. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 5,6-Dibromopicolinic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromopicolinic acid is a halogenated pyridine carboxylic acid that serves as a versatile and valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of two bromine atoms at positions 5 and 6, along with a carboxylic acid at position 2, provides multiple reactive sites for functionalization. This allows for the strategic and controlled introduction of various substituents, enabling the generation of diverse chemical libraries for screening and the synthesis of targeted therapeutic agents. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to engage in key biological interactions. The strategic di-bromination of the picolinic acid framework offers chemists a powerful tool to explore novel chemical space and develop innovative drug candidates.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules. It is intended to guide researchers in harnessing the synthetic potential of this building block for the development of new therapeutics.
Key Applications in Medicinal Chemistry
The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of biologically active compounds. The two bromine atoms can be selectively or sequentially functionalized through various palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups. This multi-faceted reactivity allows for the construction of molecules with diverse pharmacophores.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. By elaborating the 5,6-dibromo positions with appropriate aryl, heteroaryl, or amino substituents, novel compounds targeting specific kinases involved in cancer and inflammatory diseases can be synthesized.
-
Anticancer Agents: The ability to introduce diverse functionalities allows for the design of molecules that can interact with various anticancer targets. For instance, derivatives can be designed to inhibit cell proliferation, induce apoptosis, or interfere with other crucial cellular processes in cancer cells.
-
Neuroprotective Agents: Picolinic acid derivatives have shown promise in the development of neuroprotective agents. Functionalization of the 5,6-dibromo core can lead to compounds that modulate pathways involved in neurodegenerative diseases.
-
Herbicides: Picolinic acid derivatives are a known class of synthetic auxin herbicides. The derivatization of the pyridine ring can lead to the discovery of new and effective herbicides for agricultural applications.
Experimental Protocols
The following section details generalized protocols for key palladium-catalyzed cross-coupling reactions that can be employed to functionalize this compound. It is important to note that these are starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the brominated positions of the picolinic acid and various boronic acids or esters. This reaction is highly versatile and tolerates a wide range of functional groups.
General Protocol:
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 equiv for mono-coupling, 2.2-3.0 equiv for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
In a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), combine this compound (or its ester), the boronic acid reagent, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5- and/or 5,6-disubstituted picolinic acid derivative.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 |
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of alkyne moieties at the bromine positions, providing a gateway to a wide range of further transformations and serving as a key structural element in many bioactive molecules.
General Protocol:
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv for mono-coupling, 2.2-3.0 equiv for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, DIPEA) (2.0-4.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (or its ester), the palladium catalyst, and the copper(I) salt.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to the appropriate temperature (room temperature to 80 °C) and stir for the required time (2-12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | RT | 12 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, allowing for the introduction of primary or secondary amines at the bromine positions of the picolinic acid core.
General Protocol:
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv for mono-coupling, 2.2-3.0 equiv for di-coupling)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (or its ester) and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 |
| Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 |
Visualizing Synthetic Strategies and Biological Pathways
Synthetic Workflow for Derivatization of this compound
The following diagram illustrates a general workflow for the functionalization of this compound using the aforementioned cross-coupling reactions.
Caption: Synthetic workflow for creating diverse molecules.
Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor Derived from this compound
This diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor synthesized from this compound.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its di-brominated pyridine core allows for the application of a wide range of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, to generate diverse libraries of molecules for drug discovery programs. The protocols and conceptual frameworks presented in these application notes are intended to facilitate the exploration of this promising scaffold in the ongoing search for new and effective therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and biological questions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dibromopicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5,6-Dibromopicolinic acid synthesis. It includes a proposed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions.
Proposed Experimental Protocol
The synthesis of this compound is a multi-step process. The following protocol is a proposed route based on established organic chemistry principles, starting from 6-methyl-2-aminopyridine.
Step 1: Synthesis of 2-Bromo-6-methylpyridine
This step involves a Sandmeyer-type reaction where the amino group of 6-methyl-2-aminopyridine is replaced with a bromine atom.
-
Diazotization: Dissolve 6-methyl-2-aminopyridine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the diazonium salt solution to the CuBr solution. Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Step 2: Synthesis of 6-Bromopicolinic Acid
This step involves the oxidation of the methyl group of 2-Bromo-6-methylpyridine to a carboxylic acid.
-
Oxidation: Suspend 2-Bromo-6-methylpyridine in water. Heat the mixture to 80-90 °C and add potassium permanganate (KMnO₄) portion-wise over several hours.[1] The reaction is exothermic and the temperature should be carefully controlled.
-
Work-up and Purification: After the purple color of the permanganate has disappeared, cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water. Acidify the filtrate with hydrochloric acid (HCl) to a pH of 3-4 to precipitate the 6-Bromopicolinic acid.[1] Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]
Step 3: Synthesis of this compound
This final step involves the electrophilic bromination of 6-Bromopicolinic acid.
-
Bromination: Dissolve 6-Bromopicolinic acid in a strong acid, such as concentrated sulfuric acid or oleum. Cool the mixture in an ice bath and slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine.
-
Reaction Conditions: The reaction temperature should be carefully controlled to prevent unwanted side reactions. The mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature or gently heated to complete the reaction.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash thoroughly with water to remove any remaining acid, and then with a small amount of cold solvent. The crude this compound can be purified by recrystallization.
Troubleshooting Guide
Question: My yield for the synthesis of 2-Bromo-6-methylpyridine is very low. What could be the issue?
Answer: Low yields in the Sandmeyer-type reaction can be attributed to several factors:
-
Incomplete Diazotization: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt. Use a slight excess of sodium nitrite to ensure complete conversion.
-
Decomposition of the Diazonium Salt: The diazonium salt is unstable and should be used immediately after its formation. Delays can lead to significant product loss.
-
Impure Starting Material: Ensure the 6-methyl-2-aminopyridine is pure. Impurities can interfere with the reaction.
-
Inefficient Bromination: The copper(I) bromide catalyst should be freshly prepared or of high quality.
Question: The oxidation of 2-Bromo-6-methylpyridine to 6-Bromopicolinic Acid is not going to completion. What can I do?
Answer: Incomplete oxidation is a common issue. Consider the following:
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of potassium permanganate. A molar ratio of 1:2 to 1:3 of the starting material to KMnO₄ is often required.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a slightly higher temperature (up to 90-100 °C) to go to completion.[1] Monitor the reaction by TLC to track the disappearance of the starting material.
-
Particle Size of Starting Material: Grinding the 2-Bromo-6-methylpyridine into a fine powder can increase its surface area and improve the reaction rate.
Question: I am getting multiple brominated products during the final bromination step. How can I improve the selectivity for this compound?
Answer: The formation of multiple brominated isomers is a challenge in electrophilic aromatic substitution. To improve selectivity:
-
Control of Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and add the brominating agent slowly. This can help to control the reactivity and favor the desired isomer.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a strong acid is often a milder and more selective brominating agent than liquid bromine.
-
Solvent System: The choice of the strong acid solvent (fuming sulfuric acid vs. concentrated sulfuric acid) can influence the position of bromination. You may need to screen different acidic media.
Question: I am having difficulty purifying the final product, this compound. What are some effective purification methods?
Answer: Purification of brominated picolinic acids can be challenging due to their polarity and potential for co-precipitation with inorganic salts.
-
Recrystallization: This is the most common method. Experiment with different solvent systems. A mixture of ethanol and water, or acetic acid and water, might be effective.
-
Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate). Wash with an organic solvent to remove non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the purified product.
-
Column Chromatography: While more laborious, column chromatography using silica gel with a suitable solvent gradient (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) can be effective for separating closely related isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during this synthesis?
A1: This synthesis involves several hazardous materials and reactions. Key safety precautions include:
-
Handling of Bromine and HBr: Both are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium Salts: These are potentially explosive, especially when dry. Keep them in solution and at low temperatures.
-
Potassium Permanganate: A strong oxidizing agent that can react violently with organic materials. Add it in small portions and control the reaction temperature.
-
Strong Acids: Concentrated sulfuric acid and oleum are extremely corrosive. Handle with care and have appropriate spill kits available.
Q2: Are there any alternative routes to synthesize this compound?
A2: Yes, other synthetic strategies could be explored, for instance:
-
Starting from a pre-brominated picoline derivative and then introducing the carboxylic acid group.
-
Using a different starting material, such as a di-substituted pyridine, and modifying the functional groups. The choice of route will depend on the availability and cost of the starting materials and the desired scale of the synthesis.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of these reactions. Use a suitable eluent system to separate the starting material from the product. Staining with a visualizing agent like potassium permanganate or iodine may be necessary. For the oxidation step, the disappearance of the purple color of the permanganate is also a visual indicator of reaction progress.
Q4: What is the expected overall yield for this multi-step synthesis?
A4: The overall yield will be the product of the yields of the individual steps. Each step can be optimized, but a realistic overall yield for a three-step synthesis of this nature would likely be in the range of 20-40%. The yields for analogous reactions can provide a benchmark. For example, the oxidation of 5-bromo-2-methylpyridine to 5-bromo-2-picolinic acid has been reported with yields of 75-80%.[1]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for reactions analogous to the steps in the proposed synthesis of this compound.
Table 1: Conditions for Sandmeyer-type Bromination of Aminopyridines
| Parameter | Value |
| Starting Material | 2-Amino-6-methylpyridine |
| Reagents | NaNO₂, HBr, CuBr |
| Temperature | 0-5 °C (Diazotization), 50-60 °C (Bromination) |
| Solvent | Water, HBr |
| Reported Yield | 60-80% (Typical for similar reactions) |
Table 2: Conditions for Oxidation of Bromomethylpyridines
| Parameter | Value |
| Starting Material | 5-bromo-2-methylpyridine[1] |
| Oxidizing Agent | Potassium Permanganate (KMnO₄)[1] |
| Temperature | 85-90 °C[1] |
| Solvent | Water[1] |
| Reported Yield | 75-80%[1] |
Table 3: Conditions for Bromination of Pyridine Carboxylic Acids
| Parameter | Value |
| Starting Material | 6-Bromopicolinic Acid |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ |
| Solvent | Concentrated H₂SO₄ or Oleum |
| Temperature | 0 °C to Room Temperature |
| Reported Yield | 50-70% (Estimated based on similar reactions) |
Visualizations
References
Technical Support Center: Synthesis of 5,6-Dibromopicolinic Acid
Welcome to the technical support center for the synthesis of 5,6-Dibromopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While various methods can be envisioned, a prevalent strategy involves the diazotization of an amino-substituted picolinic acid precursor followed by a Sandmeyer reaction to introduce the bromine atoms. A plausible precursor would be 6-aminopicolinic acid, which can be brominated and then have the amino group replaced. Direct bromination of picolinic acid is another possibility, though it may present challenges in controlling regioselectivity.
Q2: What are the typical side products I might encounter?
A2: The nature and quantity of side products are highly dependent on the chosen synthetic route and reaction conditions. Common side products may include:
-
Monobrominated picolinic acids: Incomplete bromination can lead to the presence of 5-bromopicolinic acid or 6-bromopicolinic acid.
-
Over-brominated species: Harsh bromination conditions could potentially lead to the formation of tribromopicolinic acid, although this is generally less common.
-
Hydroxy-debromination products: During the Sandmeyer reaction, the diazonium salt can react with water to form 5-bromo-6-hydroxypicolinic acid or 6-bromo-5-hydroxypicolinic acid.
-
Azo-coupling products: Unreacted diazonium salts can couple with electron-rich aromatic compounds in the reaction mixture to form colored azo compounds.
-
Biaryl impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two picolinic acid radicals.[1]
Q3: How can I minimize the formation of these side products?
A3: Minimizing side products requires careful control of reaction parameters:
-
Temperature: Low temperatures during diazotization (typically 0-5 °C) are crucial to prevent premature decomposition of the diazonium salt.
-
Stoichiometry: Precise control of the amount of brominating agent is necessary to avoid under- or over-bromination.
-
Purity of Reagents: Using high-purity starting materials and reagents can prevent the introduction of unwanted impurities that may lead to side reactions.
-
Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: What are the recommended purification methods for this compound?
A4: Purification strategies will depend on the nature of the impurities. Common techniques include:
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Recrystallization: This is often effective for removing minor impurities with different solubility profiles.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related side products.
-
Acid-Base Extraction: As the product is a carboxylic acid, it can be selectively extracted into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The product can then be recovered by acidification of the aqueous layer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature (monitor for side product formation).- Ensure efficient stirring.- Check the purity and activity of your reagents. |
| Decomposition of diazonium intermediate. | - Maintain a low temperature (0-5 °C) during the diazotization and Sandmeyer reaction. | |
| Product loss during workup. | - Optimize extraction and purification steps. Ensure the pH is appropriately adjusted during acid-base extractions. | |
| Presence of Monobrominated Side Products | Insufficient brominating agent. | - Increase the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) incrementally. |
| Short reaction time for bromination. | - Extend the reaction time for the bromination step and monitor by a suitable technique (e.g., TLC or LC-MS). | |
| Formation of Hydroxylated Byproducts | Reaction of diazonium salt with water. | - Use anhydrous solvents for the Sandmeyer reaction if possible.- Ensure the reaction is performed promptly after the formation of the diazonium salt. |
| Observation of Colored Impurities (Azo Compounds) | Incomplete reaction of the diazonium salt. | - Ensure a slight excess of the copper(I) bromide catalyst is used in the Sandmeyer reaction.- Add a scavenger for excess nitrous acid, such as sulfamic acid, after diazotization is complete. |
| Difficult to Separate Impurities | Formation of isomeric or closely related byproducts. | - Optimize the reaction conditions to improve selectivity.- Employ high-resolution purification techniques such as preparative HPLC. |
Experimental Protocols
The following are representative protocols for key synthetic steps. Disclaimer: These are generalized procedures and should be adapted and optimized for your specific laboratory conditions and safety protocols.
Protocol 1: Diazotization and Sandmeyer Reaction of an Aminopicolinic Acid Precursor
This protocol assumes the starting material is an appropriately substituted aminopicolinic acid.
Materials:
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Amino-substituted picolinic acid
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
-
Water
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Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the aminopicolinic acid in aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid and heat the solution to the desired reaction temperature (this may require optimization).
-
Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 5,6-Dibromopicolinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 5,6-Dibromopicolinic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering probable causes and step-by-step solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Isolation | - Incomplete reaction, leaving unreacted starting materials. - Formation of isomeric byproducts (e.g., other dibromo- or monobromo-picolinic acids). - Presence of over-brominated species (e.g., tribromopicolinic acid). - Residual inorganic salts from the reaction workup. | - Monitor the reaction closely using TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of brominating agent) to minimize side product formation. - Employ a multi-step purification strategy, starting with an acid-base extraction followed by recrystallization. - Wash the crude product with cold water to remove inorganic salts before further purification. |
| Difficulty in Recrystallization (Oiling Out or No Crystal Formation) | - Inappropriate solvent choice (compound is too soluble or insoluble). - Cooling the solution too rapidly. - Supersaturation of the solution. - Presence of impurities inhibiting crystallization. | - Perform small-scale solvent screening to identify a suitable recrystallization solvent or solvent system (e.g., ethanol/water, acetic acid/water). The ideal solvent should dissolve the compound when hot but have low solubility when cold. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product oils out, reheat the solution, add more solvent, and cool slowly. If the problem persists, consider purification by column chromatography before attempting recrystallization again. |
| Persistent Colored Impurities | - Formation of colored byproducts during synthesis. - Degradation of the product. | - Treat the hot solution with activated charcoal during recrystallization to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. - Filter the hot solution through a pad of Celite® to remove the charcoal. - Ensure that the purification process is not carried out at excessively high temperatures for prolonged periods to prevent degradation. |
| Presence of Halogenated Impurities Difficult to Separate by Recrystallization | - Similar solubility profiles of the desired product and halogenated impurities. | - Utilize column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can effectively separate compounds with minor differences in polarity. - Consider derivatization of the carboxylic acid to an ester to alter its polarity, followed by chromatography and subsequent hydrolysis back to the acid. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound and what are the likely impurities?
A plausible synthesis involves the oxidation of a precursor like 5,6-Dibromo-2-methylpyridine. Key impurities can arise from:
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Incomplete Oxidation: Residual 5,6-Dibromo-2-methylpyridine.
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Side Reactions: Formation of isomeric monobromopicolinic acids if the starting material is not fully dibrominated.
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Over-bromination: Presence of tribrominated species if harsh bromination conditions are used to prepare the starting material.
dot
Caption: Plausible synthetic route to this compound and potential impurities.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the main peak and any impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities if their signals are resolved from the main compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Q3: What are some general tips for successful recrystallization of picolinic acid derivatives?
-
Solvent Selection is Key: The ideal solvent should dissolve the compound at its boiling point but not at room temperature. Test a variety of solvents, including alcohols (ethanol, methanol), water, acetic acid, and mixtures of these.
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Use a Minimum Amount of Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated upon cooling, maximizing yield.
-
Slow Cooling Promotes Larger Crystals: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
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Hot Filtration for Insoluble Impurities: If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them before allowing the solution to cool.
Quantitative Data Summary
The following table summarizes hypothetical data for the purification of a crude sample of this compound.
| Purification Stage | Method | Purity by HPLC (%) | Yield (%) | Key Impurities Detected |
| Crude Product | - | 85.2 | - | 5,6-Dibromo-2-methylpyridine (8.1%), Monobromopicolinic acid isomer (4.5%), Unknowns (2.2%) |
| After Acid-Base Extraction | Liquid-Liquid Extraction | 92.5 | 90 | 5,6-Dibromo-2-methylpyridine (2.3%), Monobromopicolinic acid isomer (3.5%), Unknowns (1.7%) |
| After Recrystallization | Ethanol/Water | 98.9 | 82 (from crude) | Monobromopicolinic acid isomer (0.8%), Unknowns (0.3%) |
| After Column Chromatography | Silica Gel (Hexane/EtOAc gradient) | >99.5 | 75 (from crude) | Trace impurities (<0.5%) |
Experimental Protocols
Detailed Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Pre-warm a filter funnel and a receiving flask. Filter the hot solution through fluted filter paper to remove the activated charcoal and any other insoluble impurities.
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Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
dot
Caption: A typical workflow for the recrystallization of an organic solid.
General HPLC Method for Purity Assessment
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Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in Methanol or a suitable solvent mixture.
Technical Support Center: Optimizing Reaction Conditions for 5,6-Dibromopicolinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-Dibromopicolinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Q2: Why is the bromination of the pyridine ring in picolinic acid challenging?
The pyridine ring is electron-deficient, which makes it resistant to electrophilic substitution reactions like bromination.[1] Direct bromination of pyridine itself requires harsh reaction conditions, such as high temperatures (e.g., 300°C), and often results in substitution at the 3-position.[1][2] The presence of the electron-withdrawing carboxylic acid group in picolinic acid further deactivates the ring, making direct bromination even more difficult.
Q3: How can the pyridine ring be activated to facilitate bromination?
One common strategy to overcome the electron-deficient nature of the pyridine ring is to convert it to its N-oxide derivative. The N-oxide group is electron-donating and can activate the ring towards electrophilic substitution, often directing bromination to the 2- and 4-positions.[2] Subsequent removal of the N-oxide group would be necessary. Another approach could involve using a hydroxyl-substituted pyridine, as the hydroxyl group is an activating group.[2]
Q4: What are common side reactions to watch out for during the synthesis of this compound?
Common side reactions include:
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Over-bromination: Formation of tri-brominated or other poly-brominated products, especially if an excess of the brominating agent is used.[3]
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Isomer formation: Depending on the reaction conditions and the synthetic route, other dibromo-isomers may be formed, which can be difficult to separate from the desired 5,6-dibromo product.[3]
-
Decarboxylation: Harsh reaction conditions (e.g., high temperatures) could potentially lead to the loss of the carboxylic acid group.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to No Product Formation | Insufficient activation of the pyridine ring. | - Consider converting the starting picolinic acid to its N-oxide to increase the ring's reactivity towards bromination.[2] - Ensure the use of a sufficiently strong brominating agent and appropriate reaction conditions (e.g., solvent, temperature). |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while carefully monitoring for side product formation. | |
| Inappropriate brominating agent. | - Experiment with different brominating agents such as N-Bromosuccinimide (NBS) in a strong acid, or a combination of POBr₃ and PBr₅ with a hydroxy-pyridine precursor.[2][3] | |
| Formation of Mono-brominated Product | Insufficient amount of brominating agent. | - Increase the molar equivalents of the brominating agent. It is advisable to add the agent portion-wise to control the reaction. |
| Short reaction time. | - Extend the reaction time and monitor the progress using techniques like TLC or LC-MS. | |
| Significant Amount of Over-brominated Byproducts | Excess of brominating agent. | - Carefully control the stoichiometry of the brominating agent; avoid using a large excess.[3] A slight excess may be necessary, but this should be optimized. |
| High reaction temperature. | - Lowering the reaction temperature can often improve selectivity and reduce over-bromination.[3] | |
| Formation of Incorrect Isomers | Reaction conditions favoring other substitution patterns. | - The choice of solvent and brominating agent can significantly influence regioselectivity.[3] - For pyridine ring bromination, the use of N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid can provide good selectivity.[3] |
| Difficulty in Product Purification | Presence of hard-to-separate isomers or byproducts. | - Optimize the reaction conditions to minimize the formation of impurities. - Employ advanced purification techniques such as preparative HPLC or crystallization from a suitable solvent system. |
| Product is insoluble. | - After acidification to a pH of 3-4, cooling the reaction mixture can facilitate the crystallization of the product.[4] Recrystallization from a solvent like ethanol may be effective.[4] |
Experimental Protocols
Note: The following are hypothetical protocols based on general principles of pyridine chemistry and bromination, as direct experimental procedures for this compound were not found in the provided search results. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Bromination of Picolinic Acid N-oxide
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N-oxide Formation: Picolinic acid is converted to picolinic acid N-oxide using an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid.
-
Bromination: The picolinic acid N-oxide is dissolved in a suitable solvent (e.g., acetic acid). A brominating agent, such as N-Bromosuccinimide (NBS), is added portion-wise at a controlled temperature. The reaction is monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is quenched, and the crude product is extracted.
-
Deoxygenation: The N-oxide is removed by a reducing agent (e.g., PCl₃ or H₂/Pd) to yield the brominated picolinic acid.
-
Purification: The final product is purified by crystallization or chromatography.
Protocol 2: Oxidation of a Dibromomethylpyridine Precursor
This approach is analogous to the synthesis of 5-bromo-2-picolinic acid.[4]
-
Starting Material: 5,6-Dibromo-2-methylpyridine (requires separate synthesis).
-
Oxidation: The 5,6-Dibromo-2-methylpyridine is suspended in water. The mixture is heated (e.g., to 80-90°C).[4]
-
Oxidant Addition: An oxidizing agent, such as potassium permanganate (KMnO₄), is added in batches while maintaining the reaction temperature.[4]
-
Reaction Monitoring: The reaction is allowed to proceed for a set time (e.g., 60-100 minutes) and monitored for the disappearance of the starting material.[4]
-
Work-up and Isolation: The reaction mixture is filtered. The pH of the filtrate is adjusted to 3-4 with an acid (e.g., HCl) to precipitate the product.[4]
-
Purification: The crude this compound is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.[4]
Visualizations
Caption: Synthetic strategies for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: 5,6-Dibromopicolinic Acid
This technical support center provides guidance on the stability of 5,6-Dibromopicolinic acid for researchers, scientists, and professionals in drug development. The information is compiled from material safety data sheets and general chemical principles.
Troubleshooting Guide
This guide addresses potential issues you might encounter during your experiments with this compound.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| ST-001 | I observed a change in the color or physical appearance of my stored this compound. | - Improper storage conditions (e.g., exposure to light, moisture, or high temperatures).- Potential slow degradation over time. | - Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3]- If degradation is suspected, it is recommended to use a fresh batch of the compound for critical experiments. Purity can be re-assessed using analytical techniques like HPLC or NMR. |
| ST-002 | My reaction yield is lower than expected when using this compound. | - The compound may have degraded due to incompatibility with other reagents in the reaction mixture.- The compound is known to be incompatible with strong acids, strong bases, and strong oxidizing agents.[1] | - Review all reagents in your reaction for compatibility with this compound.- Avoid using strong acids, strong bases, and strong oxidizing agents in the same reaction mixture if possible.[1]- If their use is unavoidable, consider adding the this compound at a later stage or under controlled conditions (e.g., low temperature). |
| ST-003 | I am seeing unexpected peaks in my analytical data (e.g., HPLC, LC-MS) after my reaction. | - These peaks may correspond to degradation products of this compound. | - Analyze a sample of the starting material to ensure its purity.- If the starting material is pure, the new peaks are likely reaction byproducts or degradation products. Characterize these impurities to understand the degradation pathway. |
| ST-004 | The solubility of the compound seems to have changed. | - This could be an indication of impurity formation or degradation. | - Re-verify the purity of your compound.- Ensure you are using the appropriate solvent for dissolution. Information on solubility is often limited, so empirical testing may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend refrigeration at 2-8 °C.[2] It is also advisable to protect it from light.
Q2: What substances are known to be incompatible with this compound?
A2: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Contact with these substances should be avoided to prevent potential degradation or hazardous reactions.
Q3: Is this compound stable in solution?
A3: While the solid compound is stable under normal conditions, the stability in solution will depend on the solvent, pH, and presence of other reactive species. Given its incompatibility with strong acids and bases, solutions with extreme pH values should be avoided. For experimental purposes, it is recommended to prepare solutions fresh and store them under appropriate conditions (e.g., refrigerated, protected from light) for short periods. A small-scale stability study in the desired solvent is advisable if the solution needs to be stored for an extended time.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on general chemical principles of similar compounds, potential degradation could involve decarboxylation under heat or in the presence of certain catalysts, or reactions involving the bromine substituents under harsh conditions.
Experimental Protocols
General Protocol for Assessing the Chemical Stability of this compound
This protocol outlines a general approach to evaluate the stability of this compound under specific experimental conditions.
Objective: To determine the stability of this compound in a specific solvent and at a defined temperature over time.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, DMF, Methanol)
-
HPLC-grade solvents for analysis
-
Vials with inert caps
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare multiple identical vials of this solution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot from one of the vials.
-
Analyze the sample by HPLC to determine the initial purity and peak area of the this compound. This will serve as the baseline (T=0).
-
-
Incubation:
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Store the remaining vials under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
Protect the vials from light if photostability is not the variable being tested.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at T=0.
-
Calculate the percentage of the compound remaining at each time point.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Disclaimer: The information provided in this technical support center is based on publicly available safety data sheets and general chemical knowledge. Specific stability studies for this compound under various experimental conditions have not been identified in the public domain. It is highly recommended to perform stability assessments tailored to your specific experimental setup.
References
Technical Support Center: Suzuki Coupling with 5,6-Dibromopicolinic Acid
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5,6-Dibromopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate stem from its unique structure:
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Selectivity: The presence of two bromine atoms at the 5- and 6-positions of the pyridine ring raises the issue of selective mono- or di-arylation. Controlling the reaction to favor one over the other requires careful optimization of reaction conditions.
-
Catalyst Inhibition: The pyridine nitrogen and the carboxylic acid group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or poisoning.[1]
-
Solubility Issues: this compound and its salts may have limited solubility in common organic solvents used for Suzuki couplings, which can impede reaction rates.
-
Protodeboronation: Like many Suzuki couplings, the undesired cleavage of the C-B bond in the boronic acid or ester can be a significant side reaction.
Q2: How does the carboxylic acid group in this compound affect the Suzuki coupling reaction?
A2: The carboxylic acid group can influence the reaction in several ways:
-
It can be deprotonated by the base, forming a carboxylate salt. This can alter the substrate's solubility and electronic properties.
-
The carboxylate can coordinate with the palladium catalyst, potentially deactivating it.
-
An extra equivalent of base is typically required to neutralize the acidic proton of the carboxylic acid, in addition to the base needed for the catalytic cycle.
Q3: Is it possible to achieve selective mono-arylation of this compound?
A3: Yes, selective mono-arylation is achievable. Generally, the reactivity of the halide positions on a pyridine ring is influenced by electronic and steric factors. For dihalopyridines, mono-substitution can often be achieved by carefully controlling the stoichiometry of the boronic acid (using a slight excess, e.g., 1.1-1.2 equivalents), reaction time, and temperature. Using specific ligands that promote selective coupling can also be beneficial.
Q4: What are common side reactions to watch out for?
A4: Besides the desired cross-coupling, be aware of the following side reactions:
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Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen.
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Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an unwanted arene.
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Dehalogenation: The removal of a bromine atom from the starting material without coupling.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium source is active. Use a fresh batch of catalyst or a reliable precatalyst. Thoroughly degas the reaction mixture to prevent catalyst oxidation. |
| Catalyst Poisoning | The pyridine nitrogen or carboxylic acid may be inhibiting the catalyst. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center. Alternatively, use a pre-formed palladium precatalyst. |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene/water, DMF). Increasing the reaction temperature may also improve solubility. |
| Insufficient Base | Ensure at least one extra equivalent of base is added to neutralize the carboxylic acid. A strong base like K₃PO₄ or Cs₂CO₃ is often effective. |
| Protodeboronation of Boronic Acid | Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Run the reaction under anhydrous conditions if possible and at the lowest effective temperature. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction. |
| Unreacted Mono-arylated Product (in di-arylation attempts) | Insufficient reaction time or temperature. Insufficient amount of boronic acid. | Increase the reaction time and/or temperature. Use a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents). |
| Mixture of Mono- and Di-arylated Products | Lack of selectivity. | For mono-arylation, use a controlled amount of boronic acid (1.1-1.2 equivalents) and monitor the reaction closely. For di-arylation, use a larger excess of boronic acid and longer reaction times. |
Data Presentation: Catalyst and Condition Screening
The following table summarizes reaction conditions and yields for the Suzuki coupling of dihalopyridines, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 12 | Mono-arylated | 75-85 | [2] |
| Pd(dppf)Cl₂ | Cs₂CO₃ (4.0) | Toluene/H₂O | 110-120 | 12-24 | Di-arylated | High | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | Mono-arylated | High | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF (3.0) | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective | [3] |
Note: Yields are highly dependent on the specific boronic acid and other reaction parameters.
Experimental Protocols
General Protocol for Mono-Arylation of this compound
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Acidify the aqueous layer with 1M HCl to precipitate the product, which can then be filtered or extracted.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Protocol for Di-Arylation of this compound
-
Reaction Setup: Follow the same initial setup as for mono-arylation, but increase the amount of arylboronic acid (2.5-3.0 mmol, 2.5-3.0 equiv.) and base (e.g., Cs₂CO₃, 4.0-5.0 mmol, 4.0-5.0 equiv.).
-
Catalyst Addition: A robust catalyst system such as Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) can be used.
-
Solvent Addition: A higher boiling point solvent mixture like toluene/water (10:1) may be beneficial.
-
Reaction: Heat the reaction to a higher temperature (e.g., 110-120 °C) for a longer duration (12-24 hours).
-
Monitoring, Work-up, and Purification: Follow the same procedures as for mono-arylation.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Purification of 5,6-Dibromopicolinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dibromopicolinic acid. Our aim is to help you identify and resolve common impurities and purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my this compound sample?
Common impurities can arise from the synthetic route used. A likely pathway to this compound involves the oxidation of a corresponding 5,6-Dibromo-2-methylpyridine or direct bromination of picolinic acid. Therefore, potential impurities include:
-
Unreacted Starting Materials: Picolinic acid, 5-Bromo-2-methylpyridine, or 6-Bromo-2-methylpyridine.
-
Monobrominated Intermediates: 5-Bromopicolinic acid or 6-Bromopicolinic acid.
-
Regioisomers: Other dibrominated picolinic acids, such as 3,5-Dibromopicolinic acid.
-
By-products of Oxidation: If an oxidizing agent like potassium permanganate is used, manganese dioxide (MnO₂) can be a significant inorganic impurity.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
Q2: I'm seeing a lower than expected yield after purification. What could be the cause?
Low recovery can stem from several factors throughout the purification process. Key areas to investigate include:
-
Suboptimal Recrystallization Conditions: The chosen solvent may be too good at dissolving the product even at low temperatures, or an insufficient amount of anti-solvent was used.
-
Product Loss During Transfers: Multiple transfer steps can lead to cumulative loss of material.
-
Incomplete Precipitation/Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Adsorption onto Filtration Media: Highly polar compounds can sometimes adsorb to silica gel or other filtration aids.
-
Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to some degradation.
Q3: My purified this compound still shows impurities by NMR/LC-MS. What should I do?
If initial purification methods like recrystallization are insufficient, consider the following:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a suitable solvent gradient can separate your desired product from less polar and more polar impurities.
-
Acid-Base Extraction: As an acidic compound, you can dissolve your sample in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.
-
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography can be employed to isolate the target compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent peak of starting material (e.g., picolinic acid) in the final product. | Incomplete reaction or inefficient removal during workup. | 1. Optimize reaction conditions: Increase reaction time, temperature, or the amount of brominating agent. 2. Recrystallization: Choose a solvent system where the starting material is more soluble than the desired product. 3. Acid-Base Extraction: Utilize the difference in acidity to separate the mono- and di-brominated species. |
| Presence of monobrominated intermediates (5- or 6-bromopicolinic acid). | Insufficient brominating agent or reaction time. | 1. Drive the reaction to completion: Use a slight excess of the brominating agent. 2. Column Chromatography: This is often the most effective way to separate di-substituted from mono-substituted products due to polarity differences. |
| Broad or multiple spots on TLC after purification. | Presence of multiple regioisomers or other closely related impurities. | 1. Optimize chromatography: Use a less polar eluent system to achieve better separation on the TLC plate. This will translate to better separation on a column. 2. Consider a different stationary phase: If silica gel is not providing adequate separation, alumina or a reverse-phase C18 column could be explored. |
| Product "oils out" during recrystallization instead of forming crystals. | The solvent is too nonpolar, or the solution is cooling too rapidly. | 1. Use a more polar solvent or a co-solvent system. 2. Slow cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Discoloration of the final product (e.g., yellow or brown tint). | Presence of trace impurities or degradation products. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling. 2. Re-purification: A second recrystallization or column chromatography may be necessary. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for acidic aromatic compounds include ethanol, methanol, acetic acid, or mixtures with water.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until all the solid dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase: Silica gel is the most common choice for purifying acidic organic compounds.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for acidic compounds is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic or formic acid (0.1-1%) to improve peak shape and prevent streaking.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the solvent system, gradually increasing the polarity if necessary (gradient elution) to move the product down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Property | Value |
| Molecular Formula | C₆H₃Br₂NO₂ |
| Molecular Weight | 280.90 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Melting Point | Varies with purity, but typically >200 °C |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water and nonpolar organic solvents. |
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Technical Support Center: Scaling Up the Synthesis of 5,6-Dibromopicolinic Acid
Welcome to the technical support center for the synthesis of 5,6-Dibromopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound, and which is most suitable for scale-up?
A1: While a specific, large-scale industrial synthesis for this compound is not extensively documented in publicly available literature, common approaches for similar halogenated picolinic acids can be adapted. A feasible route for scale-up would involve the direct bromination of picolinic acid or a derivative. The choice of brominating agent and reaction conditions is critical to control regioselectivity and minimize side reactions. Alternative routes might involve the synthesis from pre-brominated precursors, which can offer better control over the final product but may involve more steps.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concern is the handling of liquid bromine, which is highly corrosive, toxic, and has a high vapor pressure.[1] It is mandatory to use appropriate personal protective equipment (PPE), including acid-resistant gloves, eye protection, and respirators.[1] The reaction should be conducted in a well-ventilated area, preferably within a fume hood.[1] For industrial-scale production, closed reactor systems and dedicated bromine scrubbing systems are essential to prevent environmental release and ensure operator safety.[1] Exothermic reactions are also a concern, and proper temperature control is crucial to prevent runaway reactions.[1]
Q3: How can I minimize the formation of isomeric byproducts during bromination?
A3: The formation of isomeric byproducts is a common challenge in the synthesis of halogenated aromatic compounds. To favor the desired 5,6-dibromo isomer, careful control of reaction conditions is essential. This includes:
-
Temperature Control: Maintaining a low and consistent reaction temperature can significantly improve regioselectivity.
-
Slow Addition of Brominating Agent: A slow, controlled addition of the brominating agent helps to prevent localized high concentrations that can lead to over-bromination or side reactions.
-
Choice of Solvent and Catalyst: The solvent and catalyst system can influence the position of bromination. Experimentation with different systems may be necessary to optimize for the desired isomer.
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: Purification of the crude product can be challenging due to the presence of unreacted starting materials and isomeric byproducts.[1] For large-scale purification, the following methods are recommended:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical and may require some experimentation to find a system that provides good separation.
-
pH Adjustment and Extraction: As described for the purification of 5,6-dichloronicotinic acid, converting the picolinic acid to a water-soluble salt by treatment with a base allows for the removal of non-acidic impurities through extraction.[2] The product can then be precipitated by acidifying the aqueous phase.[2]
-
Fractional Crystallization: This technique can be used to separate isomers based on differences in their solubility.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive brominating agent.- Incorrect reaction temperature.- Insufficient reaction time. | - Verify the quality and activity of the brominating agent.- Optimize the reaction temperature. Some bromination reactions require specific temperature ranges for initiation and propagation.- Extend the reaction time and monitor the progress using techniques like TLC or NMR.[1] |
| Formation of Multiple Products (Low Selectivity) | - Reaction temperature is too high or not well-controlled.- Rapid addition of the brominating agent.- Unsuitable solvent or catalyst. | - Implement strict temperature control using a cooling bath or reactor cooling system.[1]- Add the brominating agent dropwise or via a syringe pump over an extended period.- Screen different solvents and catalysts to improve regioselectivity. |
| Over-bromination (Formation of Tri- or Poly-brominated Species) | - Excess of brominating agent.- High reaction temperature. | - Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary, but large excesses should be avoided.- Maintain a lower reaction temperature to reduce the rate of subsequent bromination reactions. |
| Difficulties in Product Isolation | - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a solid. | - Consider a solvent swap to a solvent in which the product is less soluble to induce precipitation.- Adjust the pH of the workup solution to precipitate the carboxylic acid.[3]- If an oil forms, try trituration with a non-polar solvent to induce solidification. |
| Runaway Reaction | - Poor heat dissipation in a large reactor.- Rapid addition of exothermic reagents. | - For scaled-up production, use a reactor with an efficient cooling system, such as a cooling jacket or internal coils.[1]- Add reagents slowly and monitor the internal temperature closely.- Consider using a continuous flow process for better temperature control and safety.[1] |
Experimental Protocol: Scaled-Up Synthesis of this compound (Hypothetical)
This protocol is a representative procedure for a laboratory-scale synthesis and should be optimized and validated for larger-scale production. Extreme caution should be exercised when working with bromine.
Materials and Equipment:
-
Picolinic acid
-
Liquid Bromine (Br₂)
-
Sulfuric Acid (concentrated)
-
Sodium bisulfite
-
Sodium hydroxide
-
Hydrochloric acid
-
Suitable organic solvent (e.g., dichloromethane, ethyl acetate)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.
-
Cooling bath
Procedure:
-
Reaction Setup: In the three-necked flask, dissolve picolinic acid in concentrated sulfuric acid under vigorous stirring. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Addition of Bromine: Slowly add liquid bromine from the dropping funnel to the stirred mixture over several hours, maintaining the internal temperature below 10 °C. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through the scrubber.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product may precipitate. Quench any remaining bromine by the slow addition of a saturated sodium bisulfite solution until the red-orange color disappears.
-
Isolation and Purification:
-
Filter the precipitated solid and wash with cold water.
-
Alternatively, if the product remains in solution, neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of approximately 7-8. This will convert the picolinic acid to its sodium salt.
-
Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
Separate the aqueous layer and slowly acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
Process Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
dealing with low reactivity of 5,6-Dibromopicolinic acid
Welcome to the technical support center for 5,6-Dibromopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low reactivity of this molecule, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The low reactivity of this compound stems from a combination of electronic and structural factors:
-
Electron-Deficient Ring: The pyridine ring is inherently electron-deficient. The presence of two electron-withdrawing bromine atoms and a carboxylic acid group further decreases the electron density on the ring. This can slow down the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1][2]
-
Potential for Catalyst Inhibition: The pyridine nitrogen can act as a ligand, potentially coordinating to the metal catalyst (e.g., Palladium) and inhibiting its catalytic activity.[3]
-
Risk of Decarboxylation: Picolinic acids are known to undergo thermal decarboxylation, especially at the elevated temperatures often required for cross-coupling reactions.[4][5] This side reaction consumes the starting material and reduces the yield of the desired product.
-
Steric Hindrance: The bromine atom at the 6-position is adjacent to the pyridine nitrogen, which can create steric hindrance and impede access of the catalyst to the C-Br bond.
Q2: What is the primary side reaction to be aware of when working with this compound at high temperatures?
A2: The primary side reaction is decarboxylation (loss of CO2). Picolinic acid and its derivatives can decarboxylate upon heating to form the corresponding pyridine derivative.[5][6] The mechanism is thought to proceed through a zwitterionic intermediate, which is stabilized by the protonated pyridine nitrogen.[4][6] This reaction is often irreversible and leads to a significant loss of starting material.
Q3: Can the carboxylic acid group interfere with the reaction chemistry?
A3: Yes, the carboxylic acid group can interfere in several ways:
-
Acidity: The acidic proton can react with basic reagents in the reaction mixture, potentially neutralizing the base needed for the catalytic cycle (e.g., in Suzuki or Sonogashira couplings).
-
Coordination: The carboxylate group can coordinate to the metal catalyst, potentially altering its reactivity or leading to catalyst deactivation.
-
Solubility: The presence of the carboxylic acid affects the solubility of the molecule, which must be considered when choosing an appropriate solvent system.
Troubleshooting Guide for Low Reactivity
This guide addresses specific issues you might encounter during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause: Poor catalyst performance due to the electron-deficient nature of the substrate or catalyst inhibition.
Suggested Solutions:
-
Choice of Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective. It is crucial to screen more active catalyst systems. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can prevent complications arising from the acidic proton and reduce unwanted coordination with the catalyst.
-
Base Selection: The choice of base is critical in Suzuki couplings.[8] A stronger, non-nucleophilic base may be required, but care must be taken as very strong bases can promote side reactions. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[9]
-
Solvent System: A polar aprotic solvent or a mixture including water is typically used to facilitate the dissolution of the base and the boronic acid species.[9][10]
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Issue 2: Significant Decarboxylation Observed
Potential Cause: The reaction temperature is too high, promoting the thermal decomposition of the picolinic acid moiety.
Suggested Solutions:
-
Lower the Reaction Temperature: This is the most direct way to minimize decarboxylation.[4] However, a lower temperature may also decrease the rate of the desired coupling reaction.
-
Use a More Active Catalyst System: Employing a highly active catalyst/ligand combination can allow the reaction to proceed at a lower temperature, thus avoiding the threshold for decarboxylation.
-
Esterification: As mentioned previously, converting the carboxylic acid to an ester group can increase its thermal stability and prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if needed.
Issue 3: Poor Reactivity in Buchwald-Hartwig Amination
Potential Cause: The combination of an electron-deficient aryl bromide and a potentially coordinating nitrogen heterocycle makes this a challenging transformation.
Suggested Solutions:
-
Ligand Selection is Key: The success of Buchwald-Hartwig amination heavily relies on the choice of ligand.[7][11] Highly specialized, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often necessary to achieve good yields with challenging substrates.[7][12]
-
Base and Solvent Choice: A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required. The choice of solvent is also crucial, with anhydrous, aprotic solvents like toluene or dioxane being common.[13]
-
Use of Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results and higher activity compared to generating the active Pd(0) species in situ.
Data and Protocols
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 75-90 |
| 5-Bromopyridine-2-carboxylic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | ~85 |
| 2-Bromopyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) | PCy₃ (3) | K₃PO₄ | Dioxane | 80 | >90 |
Note: Data is compiled from representative procedures for similar substrates and may require optimization for this compound.[8][10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Note: This is a general protocol and must be adapted and optimized for this compound, likely after esterification of the carboxylic acid.
-
Setup: To an oven-dried reaction vessel, add the 5,6-dibromopicolinate ester (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. chempanda.com [chempanda.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Hammick reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparative Analysis of 5,6-Dibromopicolinic Acid and a Positional Isomer, 3,5-Dibromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of 5,6-Dibromopicolinic acid and its commercially available positional isomer, 3,5-Dibromopicolinic acid. Due to the limited availability of direct experimental data for this compound, this document presents a combination of predicted analytical data based on established principles of spectroscopy and chromatography, alongside available data for its alternative. This guide is intended to serve as a valuable resource for researchers in anticipating the spectral and chromatographic properties of these compounds, aiding in their identification, synthesis, and application in drug discovery and development.
Introduction
Picolinic acid and its halogenated derivatives are important scaffolds in medicinal chemistry and materials science. The introduction of bromine atoms to the pyridine ring significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule, making these compounds attractive for the development of novel therapeutic agents and functional materials. This compound and 3,5-Dibromopicolinic acid, as structural isomers, are expected to exhibit distinct physicochemical and biological properties arising from the different substitution patterns of the bromine atoms on the picolinic acid core. Understanding their analytical characteristics is crucial for quality control, reaction monitoring, and metabolic studies.
Chemical Structures
Caption: Chemical structures of this compound and 3,5-Dibromopicolinic acid.
Predicted and Comparative Analytical Data
The following tables summarize the predicted and known analytical characteristics of this compound and its commercially available alternative, 3,5-Dibromopicolinic acid.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Parameter | This compound (Predicted) | 3,5-Dibromopicolinic acid (Predicted) |
| ¹H NMR | ||
| H-3 | ~8.2 ppm (d) | ~8.6 ppm (d, J ≈ 2 Hz) |
| H-4 | ~8.0 ppm (d) | ~8.3 ppm (d, J ≈ 2 Hz) |
| COOH | >10 ppm (br s) | >10 ppm (br s) |
| ¹³C NMR | ||
| C-2 (COOH) | ~165 ppm | ~164 ppm |
| C-2 (ring) | ~152 ppm | ~151 ppm |
| C-3 | ~142 ppm | ~125 ppm (C-Br) |
| C-4 | ~130 ppm | ~145 ppm |
| C-5 | ~120 ppm (C-Br) | ~123 ppm (C-Br) |
| C-6 | ~150 ppm (C-Br) | ~155 ppm |
Note: Predicted chemical shifts (ppm) are relative to TMS. Coupling patterns are abbreviated as s (singlet), d (doublet), and br (broad).
Table 2: Predicted Mass Spectrometry and Infrared Spectroscopy Data
| Parameter | This compound (Predicted) | 3,5-Dibromopicolinic acid (Predicted) |
| Mass Spec. | ||
| Molecular Ion [M]⁺ | m/z 281 (with characteristic Br₂ isotope pattern) | m/z 281 (with characteristic Br₂ isotope pattern) |
| Major Fragments | [M-COOH]⁺ (m/z 236), [M-Br]⁺ (m/z 202), [M-Br-CO]⁺ (m/z 174) | [M-COOH]⁺ (m/z 236), [M-Br]⁺ (m/z 202), [M-Br-CO]⁺ (m/z 174) |
| IR Spectroscopy | ||
| O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |
| C=O stretch (acid) | 1700-1730 cm⁻¹ | 1700-1730 cm⁻¹ |
| C=C, C=N stretch | 1550-1600 cm⁻¹ | 1550-1600 cm⁻¹ |
| C-Br stretch | 550-650 cm⁻¹ | 550-650 cm⁻¹ |
Experimental Protocols
The following are general experimental protocols that can be adapted for the characterization of this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
¹H NMR: Acquire spectra with a spectral width of 0-16 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra with a spectral width of 0-200 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI for LC-MS or EI for GC-MS).
-
LC-MS (ESI):
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Positive or negative ion mode.
-
-
GC-MS (EI):
-
Derivatization: Esterification of the carboxylic acid (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) is typically required to increase volatility.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C).
-
Ionization Energy: 70 eV.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.
-
Data Acquisition: Acquire spectra in the range of 4000-400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compounds exhibit significant absorbance (e.g., 220 nm or 270 nm).
-
Flow Rate: 1.0 mL/min.
Workflow for Compound Characterization
Caption: A general workflow for the synthesis, purification, and analytical characterization of dibromopicolinic acids.
Conclusion
This guide provides a foundational comparison of this compound and its isomer, 3,5-Dibromopicolinic acid, based on predicted and available analytical data. While direct experimental data for the 5,6-isomer is limited, the provided predictions, based on sound chemical principles, offer a valuable starting point for researchers. The detailed experimental protocols and workflow diagrams are designed to facilitate the practical characterization of these and similar compounds. As more experimental data becomes available, this guide can be further refined to provide an even more comprehensive resource for the scientific community.
A Comparative Guide to 5,6-Dibromopicolinic Acid and 5-Bromopicolinic Acid for Researchers
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount. Halogenated picolinic acids are a critical class of reagents, offering versatile scaffolds for the synthesis of complex molecules. This guide provides a detailed comparison of 5,6-Dibromopicolinic acid and 5-bromopicolinic acid, focusing on their physicochemical properties, reactivity, and applications, supported by generalized experimental protocols.
Physicochemical Properties: A Tabular Comparison
The addition of a second bromine atom to the pyridine ring significantly alters the molecule's physicochemical characteristics. The increased molecular weight and likely changes in crystal lattice energy and polarity will influence solubility and melting point. While specific experimental data for this compound is not widely published, a comparison of their fundamental properties is presented below.
| Property | This compound | 5-Bromopicolinic Acid |
| Molecular Formula | C₆H₃Br₂NO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 280.90 g/mol | 202.01 g/mol [1][2][3][4] |
| CAS Number | 1206679-66-4[5] | 30766-11-1[1][2][3][6] |
| Appearance | Not specified | White to off-white powder/crystal[3] |
| Melting Point | Data not available | 177-178 °C[3] |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Soluble in methanol |
Reactivity and Performance: An Experimental Perspective
The reactivity of these two compounds is dictated by the electronic and steric effects of the bromine substituents on the pyridine ring. Both molecules are valuable intermediates in cross-coupling and amidation reactions, which are fundamental transformations in drug discovery.
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. The bromine atoms are also deactivating due to their inductive effect, but can direct substitution through resonance. In 5-bromopicolinic acid, the bromine at the 5-position influences the reactivity of the other positions on the ring. In this compound, the two adjacent bromine atoms will have a more pronounced electron-withdrawing effect, making the pyridine ring more electron-deficient. This can impact the reactivity of the carboxylic acid group and the susceptibility of the bromine atoms to nucleophilic substitution.
Steric Hindrance: The presence of a bromine atom at the 6-position in this compound introduces significant steric hindrance around the nitrogen atom and the carboxylic acid at the 2-position.[7][8][9][10] This can affect the rate and feasibility of reactions involving these functional groups. For instance, in amide coupling reactions, the approach of a bulky amine to the activated carboxylic acid could be impeded.
Key Experimental Applications:
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[11][12][13][14] Both 5-bromopicolinic acid and this compound can participate in this reaction through their carbon-bromine bonds.
-
5-Bromopicolinic Acid: The single bromine at the 5-position is readily available for oxidative addition to the palladium catalyst, making it an excellent substrate for introducing aryl, heteroaryl, or alkyl groups at this position.
-
This compound: This molecule offers the potential for sequential or double coupling reactions. The bromine at the 5-position is generally expected to be more reactive than the one at the 6-position due to reduced steric hindrance.[15] This differential reactivity could be exploited for the selective, stepwise introduction of different substituents.
2. Amide Coupling:
The carboxylic acid moiety of both molecules can be readily converted to amides, which are prevalent in pharmaceuticals.[16][17][18] This is typically achieved by activating the carboxylic acid (e.g., to an acyl chloride or using a coupling agent) followed by reaction with an amine.
-
5-Bromopicolinic Acid: Standard amide coupling protocols are generally effective.
-
This compound: The steric bulk of the bromine atom at the 6-position may necessitate the use of less hindered amines or more forcing reaction conditions to achieve high yields.
Experimental Protocols
Below are generalized protocols for key reactions. Researchers should optimize conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Bromopicolinic acid derivative (1.0 eq)
-
Boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the bromopicolinic acid derivative, boronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst and heat the reaction to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
General Protocol for Amide Coupling (using a coupling agent)
Materials:
-
Picolinic acid derivative (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the picolinic acid derivative in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the resulting amide by chromatography or recrystallization.
Visualizing Experimental Workflows and Relationships
To further illustrate the comparative aspects, the following diagrams are provided.
Caption: A diagram illustrating the logical relationships of reactivity based on structure.
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[19][20][21][22][23] The ability to functionalize the pyridine ring at specific positions is crucial for modulating a compound's biological activity, selectivity, and pharmacokinetic properties.
-
5-Bromopicolinic Acid: This compound serves as a versatile starting material for introducing diversity at the 5-position of the picolinic acid scaffold. This is valuable for structure-activity relationship (SAR) studies to optimize target binding and other drug-like properties.
-
This compound: The potential for selective, sequential functionalization at the 5- and 6-positions allows for the creation of more complex, three-dimensional structures. This can be advantageous for targeting challenging protein-protein interactions or for developing compounds with novel intellectual property.
While no specific signaling pathways are directly attributed to these simple starting materials, their derivatives are integral to the synthesis of inhibitors and modulators for a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.
Conclusion
Both this compound and 5-bromopicolinic acid are valuable reagents for chemical synthesis, particularly in the field of drug discovery. 5-Bromopicolinic acid is a well-characterized and reliable building block for introducing functionality at the 5-position. In contrast, this compound, while less characterized, offers greater synthetic potential for creating more complex and diverse molecular architectures through sequential coupling reactions, albeit with the challenge of increased steric hindrance to consider. The choice between these two reagents will depend on the specific synthetic strategy and the desired final product.
References
- 1. chemscene.com [chemscene.com]
- 2. usbio.net [usbio.net]
- 3. 5-Bromopicolinic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 30766-11-1|5-Bromopicolinic acid|BLD Pharm [bldpharm.com]
- 5. 1206679-66-4|this compound|BLD Pharm [bldpharm.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. hepatochem.com [hepatochem.com]
- 17. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchers.mq.edu.au [researchers.mq.edu.au]
- 19. benchchem.com [benchchem.com]
- 20. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sarchemlabs.com [sarchemlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Purity Assessment of 5,6-Dibromopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. 5,6-Dibromopicolinic acid is an important building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for consistent and reliable downstream process development and for the quality of the final API. This guide provides a comparative overview of three common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
A summary of the key performance characteristics of HPLC, qNMR, and GC-MS for the purity analysis of this compound is presented below. The data is based on typical performance for similar halogenated aromatic carboxylic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with stationary phase. | Intrinsic signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and mass-to-charge ratio of ionized analytes. |
| Purity Determination | Relative area percentage of the main peak. | Absolute or relative quantification against a certified internal standard. | Relative area percentage of the derivatized main peak. |
| Hypothetical Purity (%) | 99.5 | 99.6 | 99.4 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% | ~0.015% |
| Precision (RSD%) | < 1.0% | < 1.0% | < 1.5% |
| Analysis Time | 15-30 minutes | 5-10 minutes per sample | 20-40 minutes (including derivatization) |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a deuterated solvent with an internal standard. | Derivatization to a volatile ester, followed by dissolution. |
| Strengths | High resolution for separating closely related impurities. Widely available and well-established. | Provides structural information and absolute quantification without a specific reference standard for the analyte. Non-destructive. | High sensitivity and selectivity, excellent for identifying volatile impurities. |
| Limitations | Requires a reference standard for the analyte for accurate quantification. Co-elution of impurities can occur. | Lower sensitivity compared to chromatographic methods. May not detect non-protonated impurities. | Requires derivatization for non-volatile compounds. Potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Reference standards for potential impurities (if available)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic anhydride, 1,4-Dinitrobenzene)
-
Deuterated solvent (e.g., DMSO-d6)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of DMSO-d6 to the tube and dissolve the solids completely.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Spectral Width: Sufficient to cover all signals of interest.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and the main component (after derivatization) in a this compound sample.
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
Materials:
-
This compound sample
-
Derivatization agent (e.g., Diazomethane or (Trimethylsilyl)diazomethane solution)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Internal standard (e.g., a stable, deuterated aromatic compound)
Derivatization Procedure (Methyl Ester Formation):
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of methanol.
-
Slowly add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Gently bubble nitrogen gas through the solution to remove excess diazomethane.
-
Add a known amount of internal standard.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Data Analysis: Purity is determined by the area percentage of the derivatized this compound peak relative to the total ion chromatogram area. Impurities are identified by their mass spectra.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for purity analysis of this compound.
Caption: Plausible synthesis route and potential process-related impurities.
A Comparative Guide to the Spectral Analysis of 5,6-Dibromopicolinic Acid Derivatives
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is fundamental to predicting its chemical behavior and biological activity. This guide provides a comprehensive comparison of the key spectroscopic techniques used for the structural elucidation of 5,6-Dibromopicolinic acid and its derivatives. By presenting expected experimental data in a clear, comparative format alongside detailed methodologies, this document serves as a practical resource for the analysis of this important class of halogenated heterocyclic compounds.
General Workflow for Spectroscopic Analysis
The structural confirmation of a synthesized compound like this compound involves a multi-technique approach. Each spectroscopic method provides unique and complementary information about the molecular structure, from the carbon-hydrogen framework to the specific functional groups and overall connectivity.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, NMR confirms the substitution pattern on the pyridine ring.
Experimental Protocol (¹H & ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with protic solvents.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A standard single-pulse experiment is used with 16-64 scans and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used with a higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
Comparative NMR Data
The following table compares the expected chemical shifts for this compound with its parent compound, Picolinic Acid. The presence of two electron-withdrawing bromine atoms significantly deshields the remaining ring protons and simplifies the spectrum by removing adjacent proton-proton coupling.
| Compound | Proton / Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Picolinic Acid | H-3 | ~8.2 ppm (d) | ~125 ppm |
| H-4 | ~7.9 ppm (t) | ~138 ppm | |
| H-5 | ~7.5 ppm (t) | ~127 ppm | |
| H-6 | ~8.6 ppm (d) | ~150 ppm | |
| COOH | >10 ppm (broad s) | ~165-170 ppm | |
| This compound | H-3 | ~8.3 ppm (s) | ~128 ppm |
| H-4 | ~8.1 ppm (s) | ~141 ppm | |
| C-5 | - | ~120 ppm | |
| C-6 | - | ~145 ppm | |
| COOH | >10 ppm (broad s) | ~165-170 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The spectrum of this compound is characterized by absorptions from the carboxylic acid group, the aromatic ring, and the carbon-bromine bonds.
Experimental Protocol
-
Sample Preparation: For solid samples, the most common methods are:
-
KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
Comparative IR Data
The key difference between the spectra of Picolinic Acid and its dibrominated derivative is the presence of C-Br stretching frequencies and altered fingerprint regions.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | Strong, Very Broad |
| Aromatic Ring | C-H stretch | ~3100 | Medium |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |
| Aromatic Ring | C=C stretch | 1400-1600 | Medium-Strong |
| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |
| Pyridine Ring | Ring Bending | 690-900 | Medium |
| Dibromo- specific | C-Br stretch | 500-650 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. For brominated compounds, MS is particularly diagnostic due to the characteristic isotopic pattern of bromine.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic distribution.
Comparative Mass Spectrometry Data
The key feature for this compound is the distinct isotopic pattern caused by the two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br). This results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.[1]
| Compound | Formula | Molecular Weight | Expected [M-H]⁻ Ion (m/z) | Key Isotopic Pattern & Ratio |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 122.0 | Single major peak |
| This compound | C₆H₃Br₂NO₂ | 300.90 | 299.8 / 301.8 / 303.8 | Three peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the pyridine ring.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance maximum (λmax) between 0.5 and 1.0 AU.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.
-
Analysis: Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax). The pH of the solution can significantly affect the spectra of picolinic acid derivatives.[2][3][4]
Comparative UV-Vis Data
Substitution on the aromatic ring can cause a shift in the absorption maximum. Halogen substituents typically induce a small bathochromic (red) shift.
| Compound | Solvent | Expected λmax (nm) | Comments |
| Picolinic Acid | Acidic Mobile Phase | ~265 nm | Represents the π → π* transitions of the pyridine ring.[2] |
| This compound | Ethanol | ~270-280 nm | The bromine atoms are expected to cause a slight bathochromic shift compared to the parent compound. |
References
A Comparative Guide to the Synthesis of 5,6-Dibromopicolinic Acid: Established versus Novel Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a plausible established synthetic route and a novel, transition-metal-catalyzed approach for the synthesis of 5,6-Dibromopicolinic acid, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols, present a quantitative comparison of the two routes, and outline a comprehensive validation workflow.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Route: Lithiation-Carboxylation | New Synthetic Route: Nickel-Catalyzed Carboxylation |
| Starting Material | 2-Amino-5-bromopyridine | 2,3-Dibromopyridine |
| Key Transformation | Lithiation with n-BuLi followed by quenching with CO2 | Nickel-catalyzed direct carboxylation with CO2 |
| Overall Yield (estimated) | 40-50% | 60-70% |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Room temperature to moderate heating, inert atmosphere |
| Reagents & Catalysts | n-Butyllithium, Dry Ice (CO2) | NiCl2(PPh3)2, Mn powder, Et4NI |
| Scalability | Challenging due to cryogenic setup and handling of pyrophoric reagents | More readily scalable |
| Safety Considerations | Use of pyrophoric n-butyllithium requires stringent safety protocols | Avoids pyrophoric reagents, but requires handling of metal catalysts and pressure |
Established Synthetic Route: A Grignard-like Approach
The established, albeit not explicitly documented for this specific molecule, synthetic strategy relies on the principles of organometallic chemistry, specifically the generation of a lithiated pyridine intermediate followed by carboxylation. This multi-step process begins with the synthesis of the key intermediate, 2,3-dibromopyridine.
Experimental Protocol: Established Route
Step 1: Synthesis of 2,3-Dibromopyridine via Sandmeyer Reaction
-
Diazotization: 2-Amino-5-bromopyridine (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.2 equivalents) is dissolved in hydrobromic acid. The previously prepared diazonium salt solution is then added slowly to the CuBr solution at room temperature. The mixture is heated to 60-70 °C for 1-2 hours until nitrogen evolution ceases.
-
Work-up and Purification: The reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2,3-dibromopyridine is then purified by column chromatography.
Step 2: Synthesis of this compound via Lithiation and Carboxylation
-
Lithiation: 2,3-Dibromopyridine (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). n-Butyllithium (1.1 equivalents in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Carboxylation: An excess of freshly crushed dry ice (solid CO2) is added to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization.
A Novel Synthetic Approach: Transition-Metal Catalysis
To circumvent the use of cryogenic temperatures and pyrophoric organolithium reagents, a novel synthetic route employing a nickel-catalyzed carboxylation of 2,3-dibromopyridine has been conceptualized. This method offers milder reaction conditions and potentially higher yields.[1][2][3][4]
Experimental Protocol: New Synthetic Route
Nickel-Catalyzed Carboxylation of 2,3-Dibromopyridine
-
Reaction Setup: In a glovebox, a reaction vessel is charged with 2,3-dibromopyridine (1 equivalent), NiCl2(PPh3)2 (0.1 equivalents), manganese powder (3 equivalents), and tetraethylammonium iodide (Et4NI) (1.5 equivalents). Anhydrous N,N-dimethylformamide (DMF) is added as the solvent.
-
Carboxylation: The vessel is sealed, removed from the glovebox, and the atmosphere is replaced with carbon dioxide (1 atm) using a balloon. The reaction mixture is stirred vigorously at room temperature for 24-48 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with dilute hydrochloric acid. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Validation of the New Synthetic Route
A rigorous validation process is essential to confirm the identity and purity of the newly synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.
Workflow for Validation of New Synthetic Route
Caption: Workflow for the validation of the new synthetic route.
Key Analytical Techniques
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, and the ¹³C NMR will confirm the carbon framework, including the carboxylic acid carbon.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, confirming the presence of two bromine atoms through their characteristic isotopic pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A single, sharp peak in the chromatogram indicates a high degree of purity.
By comparing the data obtained from these analyses with known literature values or through rigorous de novo characterization, the successful synthesis and validation of this compound via the new route can be unequivocally confirmed. This novel approach presents a promising alternative to traditional methods, offering milder conditions and improved scalability for the production of this important synthetic intermediate.
References
- 1. Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 5,6-Dibromopicolinic Acid in Comparison to Other Dibromopyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridines is paramount for efficient synthetic planning. This guide provides a comparative analysis of the reactivity of 5,6-dibromopicolinic acid against other dibromopyridine isomers in key cross-coupling reactions, supported by established principles of pyridine chemistry and available experimental data on related compounds.
The strategic functionalization of polysubstituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among the various building blocks, dibromopyridines offer two reactive handles for the sequential introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions. However, the reactivity and regioselectivity of these reactions are highly dependent on the substitution pattern of the pyridine ring. This guide focuses on the reactivity of this compound and contrasts it with other common dibromopyridine isomers, providing insights into the electronic and steric factors that govern their transformations.
General Principles of Reactivity in Dibromopyridines
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is primarily dictated by the electronic properties of the pyridine ring and the position of the bromine substituents. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Br bonds towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.
Generally, the order of reactivity for C-Br bonds on the pyridine ring follows the trend: C2/C6 > C4 > C3/C5. This is attributed to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom, which makes the C2 and C6 positions more electrophilic and thus more susceptible to oxidative addition.
The Unique Case of this compound
Direct comparative experimental data for the reactivity of this compound in cross-coupling reactions is limited in the readily available scientific literature. However, we can infer its reactivity based on the electronic and steric effects of its substituents.
The presence of a carboxylic acid group at the C2 position introduces several competing factors that influence the reactivity of the C5-Br and C6-Br bonds:
-
Electronic Effects: The carboxylic acid is an electron-withdrawing group, which should, in principle, further activate the pyridine ring towards oxidative addition.
-
Steric Hindrance: The bulky carboxylic acid group at C2 can sterically hinder the approach of the palladium catalyst to the adjacent C6-Br bond.
-
Chelation: The carboxylic acid and the pyridine nitrogen can potentially chelate to the palladium catalyst, which could influence the regioselectivity of the reaction.
Given these factors, it is plausible to predict that the C5-Br bond in this compound might be more reactive towards cross-coupling than the C6-Br bond, especially with bulky coupling partners or ligands. The steric hindrance from the C2-carboxylic acid group would likely disfavor reaction at the C6 position. However, without direct experimental evidence, this remains a hypothesis. For practical applications, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions and improve solubility in organic solvents.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The table below summarizes the expected and reported reactivity of various dibromopyridine isomers in this reaction.
| Dibromopyridine Isomer | Position of Bromines | More Reactive Position | Typical Product(s) | Notes |
| This compound (Ester) | 5, 6 | C5 (predicted) | 6-Bromo-5-aryl-picolinic acid ester | Reactivity is inferred; steric hindrance from the C2-ester group is expected to favor reaction at C5. |
| 2,3-Dibromopyridine | 2, 3 | C2 | 3-Bromo-2-aryl-pyridine | The C2 position is significantly more activated by the adjacent nitrogen. |
| 2,4-Dibromopyridine | 2, 4 | C2 | 4-Bromo-2-aryl-pyridine | C2 is generally more reactive, but C4 selectivity can be achieved with specific ligands. |
| 2,5-Dibromopyridine | 2, 5 | C2 | 5-Bromo-2-aryl-pyridine | High selectivity for the C2 position is typically observed. |
| 2,6-Dibromopyridine | 2, 6 | C2/C6 (mono-arylation) | 6-Bromo-2-aryl-pyridine | Mono-arylation is common; di-arylation requires forcing conditions. |
| 3,4-Dibromopyridine | 3, 4 | C4 | 3-Bromo-4-aryl-pyridine | The C4 position is more activated than C3. |
| 3,5-Dibromopyridine | 3, 5 | C3/C5 (similar reactivity) | Mixture of mono-arylated products | Both positions have similar electronic environments, often leading to mixtures. |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of dibromopyridines is influenced by the position of the bromine atoms.
| Dibromopyridine Isomer | Position of Bromines | More Reactive Position | Typical Product(s) | Notes |
| This compound (Ester) | 5, 6 | C6 (predicted for small amines) | 5-Bromo-6-amino-picolinic acid ester | For small amines, electronic activation at C6 might dominate. For bulkier amines, C5 may be favored due to sterics. |
| 2,3-Dibromopyridine | 2, 3 | C2 | 3-Bromo-2-amino-pyridine | High selectivity for the C2 position. |
| 2,4-Dibromopyridine | 2, 4 | C2 | 4-Bromo-2-amino-pyridine | C2 is the preferred site of reaction. |
| 2,5-Dibromopyridine | 2, 5 | C2 | 5-Bromo-2-amino-pyridine | Strong preference for amination at the C2 position. |
| 2,6-Dibromopyridine | 2, 6 | C2/C6 (mono-amination) | 6-Bromo-2-amino-pyridine | Mono-amination is readily achieved. |
| 3,4-Dibromopyridine | 3, 4 | C4 | 3-Bromo-4-amino-pyridine | C4 is more susceptible to amination. |
| 3,5-Dibromopyridine | 3, 5 | C3/C5 (similar reactivity) | Mixture of mono-aminated products | Can lead to mixtures of regioisomers. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dibromopyridine Ester
Assessing the Coordination Properties of 5,6-Dibromopicolinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry, the strategic selection of ligands is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to medicinal chemistry. Picolinic acid and its derivatives represent a versatile class of N,O-bidentate ligands, the coordination behavior of which can be finely tuned through substituent modifications. This guide provides a comparative assessment of the coordination properties of 5,6-Dibromopicolinic acid, a di-halogenated derivative, against unsubstituted picolinic acid and the mono-substituted 5-Bromopicolinic acid.
Due to a lack of extensive experimental data specifically for this compound in the current literature, this guide combines established experimental findings for picolinic acid and 5-Bromopicolinic acid with a theoretical assessment of how the electronic effects of di-bromination are anticipated to influence the coordination chemistry of this compound.
Overview of Ligand Properties
The introduction of electron-withdrawing bromine atoms onto the pyridine ring is expected to significantly modulate the electronic properties of the picolinic acid scaffold. This, in turn, influences the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen, which are the primary determinants of the ligand's coordination strength.
| Ligand | Structure | Key Electronic Effects | Predicted Impact on Coordination |
| Picolinic Acid | Unsubstituted pyridine ring. | Forms stable complexes with a wide range of metal ions.[1][2] | |
| 5-Bromopicolinic Acid | ![]() | One electron-withdrawing bromine atom at the 5-position. | Increased acidity of the carboxylic acid and decreased basicity of the pyridine nitrogen compared to picolinic acid. This may lead to slightly weaker metal-ligand bonds. |
| This compound | (Hypothetical Structure) | Two electron-withdrawing bromine atoms at the 5- and 6-positions. | Markedly increased acidity of the carboxylic acid and significantly decreased basicity of the pyridine nitrogen. This is predicted to result in the formation of less stable metal complexes compared to picolinic acid and 5-bromopicolinic acid. |
Comparative Coordination Chemistry with a Divalent Metal Ion (e.g., Cu²⁺)
The following table summarizes the expected and known coordination properties of the three ligands with a representative divalent metal ion, such as copper(II). Picolinic acid is known to form stable complexes with Cu(II)[1].
| Property | Picolinic Acid (Experimental) | 5-Bromopicolinic Acid (Inferred from literature) | This compound (Predicted) |
| Stability Constant (log K) | Relatively high. | Expected to be lower than picolinic acid. | Predicted to be the lowest of the three. |
| Metal-Nitrogen (M-N) Bond Length | Standard bond length for Cu-N(pyridine) complexes. | Expected to be slightly longer than in the picolinic acid complex. | Predicted to be the longest of the three, indicating a weaker bond. |
| Metal-Oxygen (M-O) Bond Length | Standard bond length for Cu-O(carboxylate) complexes. | Expected to be slightly longer than in the picolinic acid complex. | Predicted to be the longest of the three. |
| IR Spectroscopy: ν(C=O) (cm⁻¹) | Typically shifts to a lower frequency upon coordination. | The shift is expected to be less pronounced than for picolinic acid. | The shift is predicted to be the least pronounced, reflecting weaker coordination. |
| UV-Vis Spectroscopy: λmax (nm) | Exhibits characteristic d-d transitions for the metal ion in the complex. | The position of the d-d transitions may shift due to the altered ligand field strength. | A more significant shift in d-d transitions is anticipated due to the weaker ligand field. |
Experimental Protocols
To empirically validate the predicted coordination properties of this compound, the following experimental protocols are proposed.
Synthesis of Metal Complexes
General Procedure:
-
Dissolve one equivalent of the respective picolinic acid derivative (picolinic acid, 5-bromopicolinic acid, or this compound) in a suitable solvent (e.g., ethanol/water mixture).
-
Add a solution of one equivalent of a metal salt (e.g., CuSO₄·5H₂O) in the same solvent to the ligand solution dropwise with constant stirring.
-
Adjust the pH of the reaction mixture to a suitable value (typically around 5-6) using a dilute base (e.g., NaOH) to facilitate deprotonation of the carboxylic acid and complex formation.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum.
Characterization Techniques
-
Infrared (IR) Spectroscopy: To be performed on the free ligands and the synthesized metal complexes to observe the shift in the carbonyl stretching frequency (ν(C=O)) of the carboxylic acid group upon coordination to the metal ion.
-
UV-Visible (UV-Vis) Spectroscopy: To be used to study the electronic transitions (d-d transitions) of the metal ion in the complexes, providing information about the coordination environment and ligand field strength.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the diamagnetic metal complexes (e.g., with Zn²⁺) can provide insights into the changes in the electronic environment of the ligand upon coordination.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method to determine the precise bond lengths, bond angles, and overall coordination geometry of the metal complexes.
-
Potentiometric Titration: This technique can be employed to determine the formation constants (stability constants) of the metal complexes in solution, providing a quantitative measure of their stability.
Visualizing Coordination and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the coordination mode of picolinic acid derivatives and a typical experimental workflow for their characterization.
Caption: Bidentate coordination of a picolinic acid derivative to a metal ion.
Caption: A typical workflow for the synthesis and characterization of metal complexes.
Conclusion
While direct experimental data for the coordination complexes of this compound is currently unavailable, a comparative analysis based on established chemical principles provides valuable insights into its expected behavior. The strong electron-withdrawing nature of the two bromine substituents is predicted to significantly decrease the ligand's coordinating ability compared to picolinic acid and 5-bromopicolinic acid. This would manifest as lower stability constants, longer metal-ligand bond lengths, and smaller shifts in spectroscopic signals upon complexation.
The experimental protocols outlined in this guide provide a clear roadmap for future research to empirically validate these predictions. Such studies are crucial for a comprehensive understanding of the coordination chemistry of halogenated picolinic acids and will undoubtedly contribute to the rational design of novel metal complexes with tailored properties for various scientific and industrial applications. The synthesis and characterization of this compound and its metal complexes would be a valuable contribution to the field of coordination chemistry.
References
A Comparative Guide to the HPLC Analysis of 5,6-Dibromopicolinic Acid
For researchers, scientists, and professionals in drug development, the accurate and robust quantification of active pharmaceutical ingredients and their intermediates is paramount. 5,6-Dibromopicolinic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental data derived from the analysis of analogous compounds. We also explore alternative analytical techniques to provide a broader perspective for method selection.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of analytical chemistry, offering high resolution, sensitivity, and reproducibility for the separation, identification, and quantification of compounds in a mixture. For pyridinecarboxylic acids and their halogenated derivatives, reversed-phase HPLC is a widely adopted and effective technique.
A suitable starting point for the analysis of this compound is a reversed-phase method utilizing a C18 stationary phase. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Due to the acidic nature of the carboxylic acid group, the pH of the mobile phase plays a critical role in achieving good peak shape and retention. Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to increased retention and improved chromatographic performance.
Based on methods for similar pyridinecarboxylic acids, a robust HPLC method for this compound is proposed below.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Experimental Protocols
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetononitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B).
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 280 nm.
-
Create a sequence with the sample vials and inject 10 µL of each solution.
-
Run the gradient program as specified in the HPLC method table.
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely accessible technique, other methods can offer advantages in terms of sensitivity, selectivity, and speed.
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, cost-effective. | Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra. |
| UPLC-UV | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. | Faster analysis times, higher resolution and sensitivity compared to HPLC. | Higher backpressure requires specialized instrumentation, potentially higher cost. |
| LC-MS/MS | Separation by LC coupled with mass spectrometry for detection based on mass-to-charge ratio. | High sensitivity and selectivity, provides structural information, ideal for trace analysis.[1] | Higher equipment cost and complexity, requires more specialized expertise. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation. |
Visualizing the Analytical Workflow and Method Comparison
To better understand the process and the relationship between different analytical methods, the following diagrams are provided.
References
Mass Spectrometry of 5,6-Dibromopicolinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometric approaches for the analysis of 5,6-Dibromopicolinic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document focuses on predictive analysis based on the known mass spectrometric behavior of structurally related molecules, including halogenated aromatic compounds and pyridine carboxylic acids. We will explore two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), outlining their respective strengths and anticipated outcomes.
Predicted Mass Spectral Data
The mass spectrometric analysis of this compound is expected to yield characteristic fragmentation patterns that can be used for its identification and quantification. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with the M, M+2, and M+4 peaks appearing in an approximate 1:2:1 ratio.
Table 1: Predicted Key Mass Fragments for this compound
| Ionization Mode | Predicted Fragment (m/z) | Proposed Structure/Loss | Notes |
| Electron Ionization (EI) | 281/283/285 | [M]+• (Molecular Ion) | Isotopic pattern due to two Br atoms. |
| 236/238/240 | [M-COOH]+ | Loss of the carboxylic acid group. | |
| 202/204 | [M-Br]+ | Loss of one bromine atom. | |
| 123 | [M-2Br]+ | Loss of both bromine atoms. | |
| 77 | [C5H2N]+ | Pyridine ring fragment after loss of Br and COOH. | |
| Electrospray Ionization (ESI) | 280/282/284 | [M-H]- | Deprotonated molecule in negative ion mode. |
| 282/284/286 | [M+H]+ | Protonated molecule in positive ion mode. | |
| 236/238/240 | [M-H-CO2]- | Decarboxylation of the deprotonated molecule. |
Comparison of Analytical Approaches
The choice between GC-MS and LC-MS for the analysis of this compound will depend on the specific requirements of the study, such as sample matrix, required sensitivity, and the need for chromatographic separation from other components.
Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires derivatization (e.g., silylation) to increase volatility. | Directly applicable for the analysis of the polar, non-volatile acid. |
| Ionization Technique | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Fragmentation | Extensive fragmentation providing detailed structural information. | Softer ionization with less fragmentation, often showing the molecular ion. |
| Sensitivity | Can be highly sensitive, especially with selected ion monitoring (SIM). | Generally offers high sensitivity, particularly with tandem MS (MS/MS). |
| Chromatography | High-resolution separation for volatile compounds. | Versatile separation for a wide range of polarities. |
| Potential Issues | Thermal degradation of the analyte; potential for analytical artifacts. | Ion suppression from matrix components. |
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound using GC-MS and LC-MS. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices.
Protocol 1: GC-MS Analysis of this compound (with Derivatization)
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of this compound and dissolve in 1 mL of pyridine.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Transfer Line Temperature: 280°C.
-
Protocol 2: LC-MS Analysis of this compound
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute with the mobile phase to the desired concentration.
-
-
LC-MS Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).
-
Cone Voltage: 30 V.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 100-400.
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the GC-MS and LC-MS analysis of this compound.
Caption: GC-MS workflow for this compound.
Caption: LC-MS workflow for this compound.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound. The choice of method will be dictated by the specific analytical goals. GC-MS, following derivatization, can provide rich structural information through its characteristic fragmentation patterns. LC-MS, on the other hand, is well-suited for the direct analysis of the compound in complex matrices without the need for derivatization and generally offers excellent sensitivity, especially when coupled with tandem mass spectrometry. The predictive data and protocols provided in this guide offer a solid foundation for developing and validating methods for the analysis of this and other halogenated picolinic acids.
A Comparative Analysis of Xanomeline and Pilocarpine Efficacy at Muscarinic Acetylcholine Receptors
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of muscarinic acetylcholine receptor (mAChR) agonists, the nuanced differences in ligand efficacy and selectivity are of paramount importance for therapeutic development. This guide provides a detailed comparison of two key ligands: Xanomeline, a novel antipsychotic agent, and Pilocarpine, a long-standing therapeutic. Our focus is on their differential effects at the M2 and M4 receptor subtypes, which are critical targets in various neurological and physiological processes. Through a synthesis of experimental data, we aim to provide a clear and objective resource for researchers in pharmacology and drug discovery.
Comparative Efficacy and Potency
Xanomeline has emerged as a functionally selective agonist with a preference for M1 and M4 mAChRs.[1] While it binds with high affinity to all five muscarinic receptor subtypes, its functional efficacy is notably greater at the M4 receptor compared to the M2 subtype.[2][3] This "efficacy-driven" selectivity is a key characteristic that distinguishes it from less selective agonists.[4]
In contrast, Pilocarpine acts as a non-selective muscarinic agonist.[5] While it demonstrates activity at both M2 and M4 receptors, the distinction in its efficacy between these subtypes is less pronounced than that of Xanomeline.[3] The comparative data for both ligands are summarized in the tables below.
Binding Affinities (Ki)
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| Xanomeline | M1 | 296 | [2] |
| M2 | 294 | [2] | |
| M3 | ~300 (Implied similar affinity) | [3] | |
| M4 | ~300 (Implied similar affinity) | [3] | |
| M5 | ~300 (Implied similar affinity) | [3] | |
| Pilocarpine | M1 | 18,000 (EC50) | [5] |
| M2 | 4,500 (EC50) | [5] |
Functional Efficacy (Log(τC)) and Potency (pEC50) from pERK1/pERK2 Signaling Assays
| Ligand | Receptor Subtype | Log(τC) | pEC50 | Reference |
| Xanomeline | M2 | -0.5 | 7.5 | [3] |
| M4 | 0.5 | 8.5 | [3] | |
| Pilocarpine | M2 | Not Reported | ~6.0 | [3] |
| M4 | Not Reported | ~6.5 | [3] |
Log(τC) is a measure of intrinsic efficacy corrected for receptor expression. A higher value indicates greater efficacy.
Signaling Pathways and Experimental Workflows
The differential efficacy of Xanomeline and Pilocarpine can be understood through their interaction with the downstream signaling cascades of M2 and M4 receptors. Both are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is fundamental to their physiological effects.
The efficacy of these ligands is quantified using sophisticated in vitro assays. The TRUPATH biosensor assay directly measures the dissociation of G-protein subunits upon receptor activation, providing a proximal readout of efficacy. Downstream functional consequences are often assessed by measuring the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key node in many GPCR signaling pathways.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
TRUPATH G-protein Dissociation Assay
This protocol is adapted from the principles of the TRUPATH biosensor platform for measuring GPCR-mediated G-protein activation.[6][7][8][9]
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and co-transfected with plasmids encoding the human M2 or M4 mAChR, Gαi/o subunit fused to Renilla luciferase (RLuc8), Gβ subunit, and Gγ subunit fused to Green Fluorescent Protein (GFP2). Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
Assay Preparation:
-
24 hours post-transfection, cells are harvested and re-seeded into 96-well white, clear-bottom microplates at a density of 20,000-40,000 cells per well.
-
Cells are allowed to attach for another 24 hours.
-
-
BRET Measurement:
-
The growth medium is replaced with a buffered saline solution (e.g., HBSS).
-
The RLuc substrate, coelenterazine h, is added to each well to a final concentration of 5 µM.
-
The plate is incubated in the dark for 5-10 minutes.
-
A baseline BRET reading is taken using a microplate reader capable of detecting both RLuc luminescence (e.g., 480 nm) and GFP fluorescence (e.g., 530 nm).
-
Varying concentrations of Xanomeline or Pilocarpine are added to the wells.
-
BRET readings are taken kinetically for 30-60 minutes.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of GFP emission to RLuc emission.
-
The change in BRET signal is plotted against the ligand concentration to generate dose-response curves.
-
EC50 and Emax values are determined by fitting the data to a three-parameter logistic equation.
-
pERK1/2 Phosphorylation Assay
This protocol outlines a general method for measuring agonist-induced ERK1/2 phosphorylation via Western blotting.[10][11][12]
-
Cell Culture and Plating:
-
CHO-K1 or HEK293 cells stably expressing the M2 or M4 mAChR are cultured in appropriate growth medium.
-
Cells are seeded into 12-well plates and grown to 80-90% confluency.
-
-
Serum Starvation and Stimulation:
-
The growth medium is replaced with a serum-free medium, and the cells are incubated for 4-12 hours to reduce basal levels of ERK phosphorylation.
-
Cells are then stimulated with various concentrations of Xanomeline or Pilocarpine for a predetermined optimal time (typically 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
The stimulation is terminated by aspirating the medium and adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cellular debris.
-
The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
The band intensities for p-ERK1/2 and total ERK are quantified using densitometry software.
-
The ratio of p-ERK1/2 to total ERK is calculated for each sample.
-
The fold increase over basal (unstimulated) levels is plotted against ligand concentration to generate dose-response curves and determine EC50 values.
-
Conclusion
The data presented in this guide highlight the distinct pharmacological profiles of Xanomeline and Pilocarpine at M2 and M4 muscarinic acetylcholine receptors. Xanomeline's pronounced efficacy-driven selectivity for the M4 subtype over the M2 subtype, despite similar binding affinities, underscores a sophisticated mechanism of ligand-receptor interaction. This property is of significant interest for the development of targeted therapeutics with improved side-effect profiles. Pilocarpine, while a valuable pharmacological tool and therapeutic agent, demonstrates a more generalized agonist activity across these receptor subtypes. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced pharmacology of these and other muscarinic ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonist and antagonist TRUPATH assays for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5,6-Dibromopicolinic Acid: A Guide for Laboratory Professionals
For immediate reference, proper disposal of 5,6-Dibromopicolinic acid, a halogenated organic compound, requires careful segregation and handling as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary recommended method of disposal is incineration by a licensed hazardous waste facility.[1] Adherence to local, state, and federal regulations is crucial for ensuring laboratory safety and environmental compliance.
Halogenated organic wastes, such as this compound, must be collected separately from other chemical waste streams.[2] This segregation is critical to prevent dangerous reactions and to ensure proper treatment and disposal.[2][3]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4] |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or potential for splashing, a complete suit protecting against chemicals may be necessary.[4] |
| Respiratory | For nuisance exposures or when dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[4] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste. This workflow is designed to minimize risk and ensure compliance with standard laboratory safety practices.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.
-
Containment: For small spills, prevent the spread of the chemical. Carefully sweep or vacuum the spilled solid material, minimizing dust generation.[1]
-
Cleanup: Use an absorbent material to clean the spill area thoroughly.[6]
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including contaminated absorbents and PPE, must be collected, containerized, and disposed of as hazardous waste.[3][7] The container should be clearly labeled to indicate its contents.
Waste Minimization
To reduce the volume of hazardous waste generated, researchers should consider the following practices:
-
Source Reduction: Order only the quantity of chemical required for your experiments.[8]
-
Scale Reduction: Reduce the scale of laboratory experiments whenever possible to minimize the volume of waste produced.[8]
-
Inventory Management: Maintain a current inventory of chemicals to avoid ordering duplicates.[8]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. angenechemical.com [angenechemical.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 5,6-Dibromopicolinic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5,6-Dibromopicolinic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Profile and Hazards:
-
Corrosive: May cause severe skin burns and eye damage.
-
Irritant: Causes skin, eye, and respiratory system irritation.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[3]
Dust from corrosive solids can be inhaled, leading to irritation or burns in the respiratory tract.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6][7] | Provides maximum protection against splashes and airborne particles. A face shield alone is not adequate.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | Protects skin from direct contact and potential corrosion. |
| Body Protection | Chemical-resistant lab coat or apron.[5][7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood.[4][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required. | Minimizes inhalation of hazardous dust and vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.[4][8]
- Verify that an eyewash station and emergency shower are accessible and functional.[6][8]
- Prepare all necessary equipment (spatulas, weighing paper, containers) within the fume hood to minimize movement of the chemical.
- Have spill cleanup materials, such as calcium carbonate for acid neutralization, readily available.[8]
2. Weighing and Transfer:
- Don all required PPE before handling the chemical container.
- Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust.[4]
- Use spatulas and other tools to handle the solid. Avoid creating dust clouds.
- If dissolving the solid, always add the acid slowly to the solvent, never the other way around, to prevent splashing and exothermic reactions.[4][8]
3. During the Experiment:
- Keep the container of this compound tightly closed when not in use.[2][9]
- Avoid contact with skin and eyes.[9]
- Do not eat, drink, or smoke in the laboratory area.[3]
4. Post-Experiment:
- Decontaminate all equipment that came into contact with the chemical.
- Wipe down the work surface within the fume hood.
- Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
- Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (excess reagent, contaminated weighing paper, gloves, etc.) in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[10]
-
Collect any liquid waste containing the dissolved compound in a separate, labeled container for halogenated organic liquid waste.[10]
-
Do not mix with other waste streams, particularly bases or oxidizers.
-
-
Labeling and Storage:
-
Label waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Irritant).
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

